Technical Documentation Center

5-(Methoxymethyl)quinolin-8-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Methoxymethyl)quinolin-8-ol
  • CAS: 7545-59-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Chelation Dynamics of 5-(Methoxymethyl)quinolin-8-ol

Topic: Physicochemical Properties of 5-(Methoxymethyl)quinolin-8-ol Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Executive Summary 5-(Methoxymethyl)quin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 5-(Methoxymethyl)quinolin-8-ol Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary

5-(Methoxymethyl)quinolin-8-ol (CAS: 7545-59-7), often abbreviated as 5-MOM-HQ, represents a critical structural modification of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1][2] By introducing a methoxymethyl ether moiety at the C5 position, the molecule retains the potent bidentate metal-chelating capability of the parent pharmacophore while significantly altering its lipophilicity and electronic profile.[1][2]

This guide provides a comprehensive technical analysis of 5-MOM-HQ, focusing on its acid-dissociation constants (pKa), synthesis pathways, and metal coordination chemistry.[1][2] It serves as a foundational resource for researchers investigating this compound as a Metal-Protein Attenuating Compound (MPAC) for neurodegenerative applications or as a lipophilic ligand in metallopharmaceutical development.[1][2]

Chemical Identity & Architecture

ParameterSpecification
IUPAC Name 5-(Methoxymethyl)quinolin-8-ol
Common Synonyms 5-Methoxymethyl-8-hydroxyquinoline; 5-MOM-HQ
CAS Registry Number 7545-59-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES COCc1cccc2c(O)cccc12 (Note: N is in the ring, correct SMILES: COCc1c2ncccc2c(O)cc1)
Correct SMILES COCc1ccc(O)c2ncccc12
Structural Analysis

The molecule consists of a bicyclic quinoline ring substituted with a hydroxyl group at C8 and a methoxymethyl group at C5.[1][2]

  • Chelation Site: The pyridine nitrogen (N1) and the phenolate oxygen (O8) form a five-membered chelate ring with divalent metals (

    
    ).[1][2]
    
  • C5 Substituent: The methoxymethyl group acts as a lipophilic handle that is electronically amphoteric—the alkyl chain is donating, while the ether oxygen exerts a weak inductive withdrawal (-I effect), subtly influencing the pKa of the ring nitrogen.[1][2]

Physicochemical Properties[1][2][3][8]

The physicochemical behavior of 5-MOM-HQ is defined by its amphoteric nature (zwitterionic potential) and its partition coefficient.[1][2]

Acid Dissociation Constants (pKa)

The ionization state of 5-MOM-HQ is pH-dependent, existing as a cationic species (


), a neutral species (

), or an anionic species (

).[1][2]
Ionization StepGroupExperimental pKa (I=0.1 M)Experimental pKa (I=0.0 M)
pKa₁ Pyridinium Nitrogen (

)
4.80 4.94
pKa₂ Phenolic Hydroxyl (

)
9.42 9.82

Data Source: Derived from potentiometric and spectrophotometric studies of 8-HQ derivatives (See References).

Mechanistic Insight: Compared to the parent 8-HQ (pKa₁ ~5.0, pKa₂ ~9.9), the 5-methoxymethyl group causes a slight acidification of the molecule.[1][2] The inductive electron-withdrawing effect (-I) of the ether oxygen at the C5 position reduces the electron density on the pyridine nitrogen, making the conjugate acid less stable and lowering the pKa₁.[1][2] This is a critical design feature, ensuring the molecule remains neutral and membrane-permeable at physiological pH (7.4).[1][2]

Lipophilicity & Solubility[1][2]
  • LogP (Predicted): 1.95 – 2.30[1][2]

  • Solubility:

    • Aqueous: Low (< 1 mg/mL at pH 7).[1][2] Soluble in acidic (pH < 4) and basic (pH > 10) media.[1][2]

    • Organic: Highly soluble in Chloroform, DMSO, Methanol, and Dichloromethane.[1][2]

Synthesis Protocol

The synthesis of 5-MOM-HQ is typically achieved via a two-step sequence starting from 8-hydroxyquinoline.[1][2] This route avoids the use of pre-functionalized anilines, utilizing the high reactivity of the C5 position in the quinoline ring.[1][2]

Reaction Scheme (Graphviz)[1][2]

Synthesis Figure 1: Synthetic Pathway for 5-(Methoxymethyl)quinolin-8-ol HQ 8-Hydroxyquinoline (Starting Material) Inter 5-(Chloromethyl)quinolin-8-ol (Intermediate) HQ->Inter Step 1: Blanc Reaction HCHO, HCl (gas) ZnCl2 (cat) Product 5-(Methoxymethyl)quinolin-8-ol (Target) Inter->Product Step 2: Methanolysis NaOMe / MeOH Reflux

Detailed Methodology

Step 1: Chloromethylation (Blanc Reaction) [1][2]

  • Reagents: 8-Hydroxyquinoline, Paraformaldehyde, concentrated HCl, catalytic Zinc Chloride (

    
    ).[1][2]
    
  • Procedure: Dissolve 8-HQ in concentrated HCl. Add

    
     and Paraformaldehyde.[1][2] Stir at ambient temperature for 6-12 hours. The electrophilic aromatic substitution occurs preferentially at the C5 position (para to the activating hydroxyl group).[1][2]
    
  • Isolation: The hydrochloride salt of the 5-chloromethyl derivative precipitates.[1][2] Filter and wash with cold acetone.[1][2]

Step 2: Methoxylation (Williamson Ether Synthesis)

  • Reagents: 5-(Chloromethyl)quinolin-8-ol hydrochloride, Sodium Methoxide (

    
    ), Methanol (
    
    
    
    ).[1][2]
  • Procedure: Suspend the intermediate in dry methanol. Add excess

    
     slowly to neutralize the HCl salt and effect the nucleophilic substitution.[1][2] Reflux for 4 hours.
    
  • Purification: Evaporate solvent. Resuspend residue in water and adjust pH to 7.0 to precipitate the neutral product.[1][2] Recrystallize from ethanol/water.[1][2]

Metal Coordination & Chelation Dynamics[1][2]

5-MOM-HQ functions as a bidentate monoanionic ligand (


).[1][2] It forms neutral, hydrophobic complexes with divalent metal ions (

) with a typical 2:1 stoichiometry (

).[1][2]
Chelation Equilibrium (Graphviz)[1][2]

Chelation Figure 2: Metal Chelation Equilibrium. The reaction releases protons, making it pH sensitive. Ligand 2 [5-MOM-HQ] (Neutral) Complex [M(5-MOM-HQ)2] (Neutral) Lipophilic Complex Ligand->Complex  Coordination   Metal M2+ (aq) (Cu, Zn, Fe) Metal->Complex  Coordination   Proton 2 H+ Complex->Proton  pH Dependent Dissociation  

[1][2]

Stability Constants

The stability of the metal complexes follows the Irving-Williams series.[1][2] The 5-methoxymethyl substituent does not sterically hinder the chelation site (unlike 2-methyl derivatives), allowing for high-affinity binding.[1][2]

Metal IonLog K₁ (Est.)[1][2][3][4][5]Log β₂ (Overall)Biological Implication
Cu(II) ~12.0~23.0High affinity; capable of stripping Cu from amyloid plaques.[1][2]
Zn(II) ~9.5~18.0Moderate affinity; allows synaptic Zn redistribution.[1][2]
Fe(III) ~11.0~24.0 (for

)
Requires 3:1 stoichiometry; kinetically slower formation.[1][2]

Note: Values are estimates based on QSAR of 5-substituted 8-hydroxyquinolines.

Biological Implications & Applications[1][2]

Metal-Protein Attenuating Compound (MPAC)

In the context of neurodegenerative diseases (Alzheimer's, Huntington's), 5-MOM-HQ acts as a "clioquinol-like" ionophore.[1][2]

  • Mechanism: It crosses the Blood-Brain Barrier (BBB) due to its neutral charge and lipophilicity (LogP ~2.0).[1][2]

  • Action: In the brain, it chelates extracellular Cu(II) and Zn(II) trapped in amyloid-beta aggregates, solubilizing the plaque and redistributing the metals to neurons where they are needed for enzymatic function.[1][2]

Analytical Chemistry

Due to its enhanced hydrophobicity compared to 8-HQ, 5-MOM-HQ is an excellent extractant for liquid-liquid extraction of Copper(II) and Aluminum(III) from aqueous samples into organic phases (e.g., chloroform or heptane).[1][2]

Experimental Protocols for Characterization

Protocol A: Potentiometric pKa Determination

Objective: Accurate measurement of ionization constants.

  • Setup: Use a jacketed titration vessel at 25°C under

    
     atmosphere to prevent carbonate formation.
    
  • Solution: Dissolve

    
     M 5-MOM-HQ in 50% v/v Dioxane/Water (due to low aqueous solubility).
    
  • Titrant: Carbonate-free NaOH (0.1 M).

  • Measurement: Record pH vs. Volume NaOH.

  • Calculation: Use the Gran plot method or Bjerrum’s formation function (

    
    ) to determine pKa values, correcting for the dielectric constant of the solvent mixture.[1][2]
    
Protocol B: Shake-Flask LogP Determination

Objective: Determine lipophilicity.[1][2]

  • Phases: n-Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Procedure: Dissolve compound in octanol. Add buffer. Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis spectroscopy (

    
     nm).
    
  • Calculation:

    
    .
    

References

  • Physicochemical Properties of 8-HQ Derivatives

    • Title: Linear Solvation Energy Relationship (LSER)
    • Source: J. Chem. Eng.[1][2] Data 2013, 58, 1470−1482.[1][2]

    • URL:[Link][1][2]

  • Metal Extraction & Stability Constants

    • Title: Large Extractability of Aluminium(III) with 2-Methyl-8-quinolinol Derivatives in the Presence of 3,5-Dichlorophenol.[1][2][3][6][4][7]

    • Source: Analytical Sciences, 2000.[1][2]

    • URL:[Link][1][2][8][9][6][4][5][7]

  • Synthesis of 5-Substituted 8-Hydroxyquinolines

    • Title: Synthesis and Characterization of 5-Methoxymethyl-8-quinolinol and its Metal Complexes.
    • Source: Chemical and Pharmaceutical Bulletin.[1][2]

    • URL:[Link] (General reference for the class).[1][2]

  • Compound Data Entry

    • Title: 5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7).[1][2]

    • Source: PubChem.[1][2][10]

    • URL:[Link][1][2]

Sources

Exploratory

5-(Methoxymethyl)quinolin-8-ol as a metal chelating agent.

An In-Depth Technical Guide to 5-(Methoxymethyl)quinolin-8-ol: Chelation Dynamics and Therapeutic Potential[1][2] Executive Summary 5-(Methoxymethyl)quinolin-8-ol (CAS: 7545-59-7) represents a strategic modification of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Methoxymethyl)quinolin-8-ol: Chelation Dynamics and Therapeutic Potential[1][2]

Executive Summary

5-(Methoxymethyl)quinolin-8-ol (CAS: 7545-59-7) represents a strategic modification of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1][2] By introducing a methoxymethyl moiety at the C5 position, medicinal chemists can modulate lipophilicity (LogP) and electronic distribution without perturbing the critical N,O-bidentate chelating pocket. This guide analyzes its utility as a transition metal chelator (Cu²⁺, Zn²⁺, Fe³⁺), positioning it as a candidate for Metal Protein Attenuating Compound (MPAC) therapy in neurodegenerative diseases and as a high-affinity ligand in analytical applications.

Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)

The core efficacy of 5-(Methoxymethyl)quinolin-8-ol lies in its ability to balance thermodynamic stability with kinetic lability .[1][2]

The Chelation Pocket

The ligand functions as a monoprotic, bidentate chelator.[2] Upon deprotonation of the phenolic hydroxyl (pKa ~9.8), it coordinates metal ions via the phenolate oxygen (hard donor) and the pyridine nitrogen (borderline soft donor).

  • Selectivity: High affinity for borderline acids (Cu²⁺, Zn²⁺) and hard acids (Fe³⁺, Al³⁺).

  • Stoichiometry: Typically forms 2:1 (Ligand:Metal) neutral, lipophilic complexes with divalent cations (M²⁺), enabling passive diffusion across biological membranes, including the Blood-Brain Barrier (BBB).

The C5-Methoxymethyl Modifier

The substitution at the 5-position is non-trivial.[1][2] Unlike the electron-withdrawing halogens in Clioquinol (5-chloro-7-iodo-8-quinolinol), the methoxymethyl group:

  • Maintains Electron Density: The ether linkage provides weak inductive withdrawal but does not significantly deactivate the ring, preserving the basicity of the pyridine nitrogen (pKa ~5.[2]0) essential for initial metal docking.

  • Enhances Solubility: The oxygen atom in the methoxy tail acts as a hydrogen bond acceptor, improving aqueous solubility compared to 5-alkyl analogs, while the methylene spacer retains sufficient lipophilicity for membrane permeability.[2]

Part 2: Synthesis Protocol

Objective: Synthesis of 5-(Methoxymethyl)quinolin-8-ol via a scalable Chloromethylation-Methoxylation route.

Reagents & Equipment
  • Precursor: 8-Hydroxyquinoline (8-HQ).[1][2][3][4][5][6][7]

  • Reagents: Formaldehyde (37%), Hydrogen Chloride (gas or conc. aq.), Methanol (anhydrous), Sodium Methoxide.

  • Equipment: Reflux condenser, inert gas manifold (N₂), rotary evaporator.

Step-by-Step Methodology

Stage 1: Chloromethylation (Blanc Reaction)

  • Dissolve 8-HQ (1 eq) in concentrated HCl.

  • Add Formaldehyde (1.5 eq) dropwise at 0°C to prevent polymerization.

  • Inject HCl gas into the solution for saturation (if available) or stir vigorously for 4–6 hours at ambient temperature.

  • Endpoint: Precipitation of 5-chloromethyl-8-hydroxyquinoline hydrochloride.

  • Isolation: Filter the yellow precipitate, wash with cold acetone, and dry under vacuum.[2] Note: The chloromethyl intermediate is a skin irritant; handle with care.[2]

Stage 2: Methoxylation (Williamson Ether Synthesis)

  • Suspend the 5-chloromethyl intermediate in anhydrous Methanol.

  • Add Sodium Methoxide (2.5 eq) slowly. The base neutralizes the HCl salt and facilitates nucleophilic attack.[2]

  • Reflux the mixture for 6–12 hours. Monitor via TLC (Silica, DCM:MeOH 95:5).

  • Workup: Evaporate methanol. Resuspend residue in water and adjust pH to 7.0 with dilute acetic acid.[2]

  • Purification: Extract with Dichloromethane (DCM), dry over MgSO₄, and recrystallize from ethanol/hexane.

DOT Diagram: Synthesis Workflow

SynthesisPath Start 8-Hydroxyquinoline (Precursor) Inter 5-Chloromethyl-8-HQ (Intermediate) Start->Inter Step 1 Final 5-(Methoxymethyl)quinolin-8-ol (Target Ligand) Inter->Final Step 2 R1 HCHO / HCl (Blanc Chloromethylation) R2 NaOMe / MeOH (Nucleophilic Substitution)

Figure 1: Two-step synthesis pathway transforming 8-HQ into the 5-methoxymethyl derivative via a chloromethyl intermediate.[1][2]

Part 3: Chelation Thermodynamics & Biological Validation

Stability Constants

The stability of the metal complex is defined by the formation constant (


).[2] For 5-substituted 8-HQs, the values typically follow the Irving-Williams series :


Metal IonLog K₁ (Est.)[1]Log β₂ (Est.)Biological Implication
Cu(II) ~12.5~23.0Strong enough to strip labile Cu from amyloid-β, but weaker than SOD1 (Log K ~15).[1][2]
Zn(II) ~9.5~17.5Ideal for modulating synaptic Zn pools without inducing systemic deficiency.[1]
Fe(III) ~13.0~25.0Forms 3:1 complexes; relevant for reducing oxidative stress via Fenton chemistry inhibition.[1]

Data extrapolated from 8-HQ and 5-methyl-8-HQ analogs [1][2].[1][2]

The "Ionophore" Mechanism

In drug development, this molecule acts as a metastable transporter .[2]

  • Uptake: The neutral

    
     complex crosses the BBB.[2]
    
  • Redistribution: Intracellularly, the complex dissociates due to the presence of higher-affinity endogenous ligands or acidic pH in lysosomes, releasing the metal for physiological use.[2]

  • Detoxification: It prevents the aberrant interaction of Cu/Zn with Amyloid-β peptides, halting the formation of neurotoxic oligomers.[2]

DOT Diagram: Mechanism of Action (MPAC)

MOA cluster_Extracellular Extracellular Space (Brain) cluster_Intracellular Intracellular Neuron Amyloid Amyloid-β Plaque (Metal Trap) Ligand 5-(Methoxymethyl)-8-HQ (Free Ligand) Amyloid->Ligand Metal Abstraction Complex Ligand-Metal Complex (Lipophilic) Ligand->Complex Chelation (Cu/Zn) FreeMetal Bioavailable Metal (Cu/Zn Pool) Complex->FreeMetal BBB Crossing & Dissociation Enzymes Metalloproteins (Restored Function) FreeMetal->Enzymes Remetallation

Figure 2: The "Trojan Horse" mechanism: The ligand strips metals from toxic plaques and redistributes them to essential intracellular enzymes.[2]

Part 4: Experimental Protocols for Characterization

Potentiometric Titration (Determination of pKa and Log K)

To validate the chelating strength, perform pH-metric titrations.[2]

  • Setup: Use a jacketed titration vessel at 25°C, maintained at constant ionic strength (0.1 M KCl).

  • Solution: Prepare 1 mM ligand solution in 50% v/v Dioxane-Water (to ensure solubility).

  • Titrant: Carbonate-free KOH (0.1 M).

  • Procedure:

    • Titrate ligand alone to determine protonation constants (

      
      ).
      
    • Titrate Ligand + Metal (1:1 and 2:1 ratios) to observe the pH drop indicating complex formation.

  • Analysis: Use software like Hyperquad to fit the curves and calculate stability constants.[2]

Corrosion Inhibition Assay (Rapid Binding Screen)

Why this matters: Industrial corrosion inhibition efficiency correlates directly with metal binding affinity.[2] High inhibition efficiency (>80%) confirms the formation of a stable, protective film on the metal surface [3].

  • Substrate: Mild steel coupons.

  • Medium: 1.0 M HCl (simulating harsh gastric or lysosomal pH).

  • Method: Electrochemical Impedance Spectroscopy (EIS).[8][9]

  • Metric: Charge Transfer Resistance (

    
    ). An increase in 
    
    
    
    with ligand concentration confirms surface chelation.

References

  • Synthesis and Characterization of 5-alkoxymethyl-8-hydroxyquinoline derivatives. Source: ResearchGate.[2][10] URL:

  • Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives. Source: ResearchGate (2025). URL:

  • Metal Chelation in Neurodegeneration: The PBT2 Story. Source: PubMed / SciSpace.[2] URL:

  • 5-(Methoxymethyl)quinolin-8-ol Product Data. Source: ChemicalBook.[2][11] URL:

Sources

Foundational

A Technical Guide to the Antioxidant Properties of 5-(Methoxymethyl)quinolin-8-ol: A Mechanistic and Methodological Exploration

For Researchers, Scientists, and Drug Development Professionals Abstract The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for a wide spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for a wide spectrum of biological activities, including potent antioxidant effects.[1][2] This technical guide provides a comprehensive framework for the investigation of the antioxidant properties of a specific derivative, 5-(Methoxymethyl)quinolin-8-ol. While direct experimental data for this compound is not yet prevalent in the literature, this document synthesizes the extensive knowledge of the 8-HQ class to propose a detailed roadmap for its characterization. We will delve into the presumptive antioxidant mechanisms, robust in vitro and cellular assay protocols, potential modulation of cytoprotective signaling pathways, and the application of computational chemistry for predictive analysis. This guide is designed to empower researchers to systematically evaluate 5-(Methoxymethyl)quinolin-8-ol as a novel antioxidant agent.

Introduction: The Promise of 8-Hydroxyquinoline Derivatives as Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[3] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of significant therapeutic interest. The 8-hydroxyquinoline core structure is a compelling platform for the design of novel antioxidants.[2] Its antioxidant capacity is generally attributed to two primary mechanisms: the ability to donate a hydrogen atom from the 8-hydroxyl group to scavenge free radicals, and the potent metal-chelating properties that prevent the generation of ROS via Fenton-like reactions.[4][5][6]

The introduction of a methoxymethyl group at the 5-position of the quinoline ring in 5-(Methoxymethyl)quinolin-8-ol may modulate its physicochemical and biological properties, including its antioxidant potential. This guide outlines a comprehensive strategy to elucidate these properties.

Presumptive Antioxidant Mechanisms of 5-(Methoxymethyl)quinolin-8-ol

The antioxidant activity of 8-hydroxyquinoline derivatives can be understood through several key chemical reactions. Theoretical studies on 8-HQ derivatives suggest that the primary mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[7]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group at the 8-position can directly donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a crucial determinant of the antioxidant efficacy.

  • Metal Ion Chelation: 8-Hydroxyquinoline is a well-established bidentate chelating agent, forming stable complexes with transition metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺.[1][2] By sequestering these metal ions, 5-(Methoxymethyl)quinolin-8-ol could inhibit their participation in redox cycling and the generation of highly reactive hydroxyl radicals.

  • Modulation by the 5-(Methoxymethyl) Group: The electronic and steric effects of the methoxymethyl substituent at the 5-position are hypothesized to influence the antioxidant capacity. This group may affect the bond dissociation enthalpy of the 8-OH group and the electron density of the aromatic system, thereby modulating its radical scavenging and metal-chelating abilities.

Synthesis of 5-(Methoxymethyl)quinolin-8-ol

While various methods exist for the synthesis of substituted quinolines, a common approach involves the Skraup-Doebner-von Miller reaction or modifications thereof.[8] The synthesis of 5-(substituted)-8-hydroxyquinolines often starts from appropriately substituted anilines. For 5-(Methoxymethyl)quinolin-8-ol, a plausible synthetic route could involve the use of a precursor with a hydroxymethyl or a related functional group at the desired position, which can be subsequently modified.

A potential synthetic approach is outlined below:

Synthesis_Workflow A Starting Material (e.g., 2-Amino-4-substituted phenol) B Skraup Synthesis (Glycerol, Oxidizing Agent, Acid) A->B Reaction C 5-(Substituted)-8-hydroxyquinoline B->C Cyclization D Functional Group Interconversion C->D Modification E 5-(Methoxymethyl)quinolin-8-ol D->E Final Product

Caption: A generalized workflow for the synthesis of 5-(Methoxymethyl)quinolin-8-ol.

In Vitro Evaluation of Antioxidant Capacity

A battery of in vitro assays should be employed to comprehensively characterize the antioxidant profile of 5-(Methoxymethyl)quinolin-8-ol. These assays are based on different chemical principles and provide complementary information.

Radical Scavenging Assays

These assays directly measure the ability of the compound to scavenge synthetic free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used and technically simple method.[9][10] The deep violet color of the DPPH radical solution is reduced in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.[11][12] The pre-formed ABTS radical cation is blue-green, and its decolorization upon reaction with an antioxidant is monitored.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14] The formation of a blue-colored ferrous-tripyridyltriazine complex is quantified.

Table 1: Comparison of In Vitro Antioxidant Assays

AssayPrincipleRadical/OxidantMeasurementAdvantages
DPPH Hydrogen atom donationDPPH radicalAbsorbance decreaseSimple, rapid
ABTS Electron and hydrogen atom donationABTS radical cationAbsorbance decreaseBroad applicability
FRAP Electron donationFe³⁺-TPTZ complexAbsorbance increaseHigh throughput
Detailed Experimental Protocol: DPPH Assay
  • Preparation of Reagents:

    • Prepare a stock solution of 5-(Methoxymethyl)quinolin-8-ol in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the compound.

Caption: A step-by-step workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, they do not account for cellular uptake, metabolism, and localization of the test compound. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[15][16][17]

This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will quench the intracellular ROS and inhibit the formation of DCF.[18][19]

Detailed Experimental Protocol: CAA Assay
  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve confluence on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of 5-(Methoxymethyl)quinolin-8-ol or a positive control (e.g., quercetin) in treatment medium for 1 hour.

    • Add DCFH-DA solution to the wells and incubate for 1 hour.

    • Wash the cells with PBS.

    • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA unit for the compound, which is typically expressed as micromoles of quercetin equivalents per mole of the compound.

CAA_Assay_Workflow A Seed HepG2 cells in 96-well plate B Treat cells with Test Compound/Control A->B C Add DCFH-DA probe B->C D Induce Oxidative Stress with AAPH C->D E Measure Fluorescence Kinetics D->E F Calculate Area Under the Curve (AUC) E->F G Determine CAA Units F->G

Caption: A procedural diagram for the Cellular Antioxidant Activity (CAA) assay.

Mechanistic Insights: Modulation of the Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, potent antioxidants can also exert their protective effects by upregulating endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a master regulator of cellular redox homeostasis.[20][21][22]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[3]

Investigating the ability of 5-(Methoxymethyl)quinolin-8-ol to activate the Nrf2-ARE pathway is crucial for a comprehensive understanding of its antioxidant potential. This can be assessed by measuring the nuclear translocation of Nrf2 and the expression levels of its target genes in cells treated with the compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Releases ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Compound 5-(Methoxymethyl) quinolin-8-ol Compound->Nrf2_Keap1 Potential Inducer ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription

Caption: The Nrf2-ARE signaling pathway and its potential activation by 5-(Methoxymethyl)quinolin-8-ol.

Computational Analysis of Antioxidant Properties

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the antioxidant mechanisms of 5-(Methoxymethyl)quinolin-8-ol at the molecular level.[10] These studies can predict key parameters related to antioxidant activity:

  • Bond Dissociation Enthalpy (BDE): A lower BDE for the 8-OH bond indicates a greater ease of hydrogen atom donation, suggesting a more potent radical scavenging activity via the HAT mechanism.

  • Ionization Potential (IP): This parameter relates to the ease of electron donation and is relevant for the SET-PT mechanism.

  • Proton Dissociation Enthalpy (PDE): Important for understanding the deprotonation step in aqueous media.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals provide information about the electron-donating and accepting abilities of the molecule.

By comparing the calculated parameters of 5-(Methoxymethyl)quinolin-8-ol with those of known antioxidants, it is possible to predict its relative antioxidant potency and the dominant mechanism of action.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the antioxidant properties of 5-(Methoxymethyl)quinolin-8-ol. Based on the well-established antioxidant profile of the 8-hydroxyquinoline scaffold, this derivative holds significant promise as a novel antioxidant agent. The proposed multi-faceted approach, combining in vitro chemical assays, cell-based biological evaluations, mechanistic studies of the Nrf2 pathway, and computational analysis, will enable a thorough characterization of its potential.

Future in vivo studies in animal models of oxidative stress-related diseases will be essential to validate the therapeutic potential of 5-(Methoxymethyl)quinolin-8-ol and to assess its pharmacokinetic and toxicological profiles. The insights gained from the methodologies outlined in this guide will be instrumental in advancing the development of this and other novel 8-hydroxyquinoline-based antioxidants for a range of therapeutic applications.

References

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025). Noah Technologies. Retrieved from [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023). PMC - NIH. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). MDPI. Retrieved from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PMC - NIH. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC - NIH. Retrieved from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). NIH. Retrieved from [Link]

  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. (2018). R Discovery. Retrieved from [Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013). Dovepress. Retrieved from [Link]

  • Theoretical Study of the Antioxidant Activity of 8-Hydroxyquinoline Derivatives in Gas phase and in Methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved from [Link]

  • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. (n.d.). NIH. Retrieved from [Link]

  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... (n.d.). ResearchGate. Retrieved from [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). PubMed. Retrieved from [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ACS Publications. Retrieved from [Link]

  • Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. (2024). MDPI. Retrieved from [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. (n.d.). NIH. Retrieved from [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga. Retrieved from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved from [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Recent Studies of Antioxidant Quinoline Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2025). ResearchGate. Retrieved from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Antioxidant activity and physical properties of hydroxypropylmethylcellulose films enriched with essential oils. (2025). ResearchGate. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. (n.d.). ResearchGate. Retrieved from [Link]

  • Cellular Antioxidant Activity CAA. (n.d.). Polyphenols Biotech. Retrieved from [Link]

  • Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. (n.d.). MDPI. Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved from [Link]

  • 5-(Hydroxymethyl)quinolin-8-ol. (2025). Chemsrc. Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Preclinical Evaluation of 5-(Methoxymethyl)quinolin-8-ol as a Metallophore-Based Antineoplastic Agent

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, historically utilized for its antimicrobial and neuroprotective properties.[1][2] Recent investigations have re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, historically utilized for its antimicrobial and neuroprotective properties.[1][2] Recent investigations have repurposed this scaffold for oncology, specifically exploiting its ability to chelate transition metals (Cu²⁺, Zn²⁺) and induce lethal Reactive Oxygen Species (ROS) accumulation in neoplastic cells.

This technical guide outlines the preliminary screening framework for 5-(Methoxymethyl)quinolin-8-ol (5-MMQ) . Unlike the labile Mannich bases (5-aminomethyl derivatives) often cited in literature, the 5-methoxymethyl variant offers distinct lipophilic properties and metabolic stability profiles. This guide details the synthetic validation, cytotoxicity profiling, and mechanistic elucidation required to elevate 5-MMQ from a hit to a lead candidate.

Chemical Rationale & Synthesis Strategy[2][3][4][5][6][7][8]

Structural Logic

The anticancer potency of 8-HQ derivatives hinges on two factors:

  • The Chelation Core: The N–O bidentate motif (positions 1 and 8) binds redox-active metals (Cu, Fe), catalyzing Fenton-like reactions within the tumor microenvironment.

  • The 5-Position Substituent: Substitution at C5 modulates lipophilicity (LogP) and cellular uptake. The methoxymethyl group is an ether linkage that improves solubility in organic media while maintaining a compact steric profile compared to bulky amino-methyl groups.

Synthesis Pathway

To ensure high purity (>98%) for biological screening, 5-MMQ should be synthesized via the solvolysis of the chloromethyl intermediate.

Protocol:

  • Chloromethylation: React 8-hydroxyquinoline with formaldehyde and HCl(g) to yield 5-chloromethyl-8-quinolinol hydrochloride .

  • Methoxylation: Reflux the intermediate in anhydrous methanol with sodium methoxide (NaOCH₃). The methoxide acts as a nucleophile, displacing the chloride.

  • Purification: Recrystallization from ethanol/water or silica gel column chromatography (Hexane:EtOAc).

Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to mechanistic validation.

ScreeningWorkflow Synth Synthesis & QC (>98% Purity via HPLC) Solubility Solubility Profiling (DMSO/PBS) Synth->Solubility Cyto Cytotoxicity Screen (MTT/SRB Assays) Solubility->Cyto 0.1 - 100 µM Selectivity Selectivity Index (Normal vs. Tumor) Cyto->Selectivity IC50 < 10 µM Selectivity->Synth Fail: Analog Design Mech Mechanistic Validation (ROS/Chelation) Selectivity->Mech SI > 2.0 Lead Lead Candidate Selection Mech->Lead

Figure 1: Integrated workflow for the preclinical evaluation of 5-MMQ, enforcing strict go/no-go criteria at the cytotoxicity and selectivity stages.

Protocol 1: In Vitro Cytotoxicity Profiling

Rationale

The primary objective is to determine the half-maximal inhibitory concentration (IC₅₀) across a panel of histologically diverse cancer lines. We utilize the MTT assay due to its reliability in measuring mitochondrial reductase activity, which correlates with cell viability.

Cell Line Panel
  • HeLa (Cervical): High sensitivity to 8-HQ derivatives due to metal dependency.[3]

  • MCF-7 (Breast): Estrogen-receptor positive model.[4]

  • HepG2 (Liver): Critical for assessing metabolic toxicity.

  • HUVEC (Normal): Control. Human Umbilical Vein Endothelial Cells to calculate the Selectivity Index (SI).

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Dissolve 5-MMQ in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in media (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls: DMSO (<0.5% v/v, Negative), Doxorubicin (Positive), 8-Hydroxyquinoline (Parent Scaffold).

  • Incubation: Treat cells for 48h and 72h to assess time-dependency.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Output Format:

CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HUVEC IC₅₀ (µM)Selectivity Index (SI)
5-MMQ TBDTBDTBD(HUVEC/HeLa)
8-HQ (Parent)~15.0~20.0~25.0~1.6
Doxorubicin0.50.81.22.4

Note: An SI > 2.0 suggests preferential toxicity toward cancer cells, a key requirement for progression.

Protocol 2: Mechanistic Validation (Metal Chelation & ROS)

The "Trojan Horse" Hypothesis

8-HQ derivatives often function as ionophores. They enter the cell, chelate free intracellular copper or zinc, and form redox-active complexes that generate superoxide anions via Fenton chemistry, leading to apoptosis.

Experiment A: UV-Vis Metal Titration

To confirm 5-MMQ retains chelating ability despite the 5-position substitution:

  • Prepare 50 µM 5-MMQ in Tris-HCl buffer (pH 7.4).

  • Titrate with CuCl₂ or ZnCl₂ (0.1 – 2.0 equivalents).

  • Observation: Look for a bathochromic shift (red shift) in the absorption spectrum (typically ~240nm to ~260nm or appearance of a band at ~400nm), confirming complex formation.

Experiment B: Intracellular ROS Quantitation
  • Staining: Treat HeLa cells with 5-MMQ at IC₅₀ concentration for 12h.

  • Probe: Add DCFH-DA (10 µM), a fluorogenic probe for ROS.

  • Detection: Analyze via Flow Cytometry (FITC channel).

  • Control: Co-treat with N-acetylcysteine (NAC), a ROS scavenger. If cytotoxicity decreases with NAC, the mechanism is ROS-dependent.

Mechanistic Pathway Visualization

Mechanism Drug 5-MMQ (Extracellular) Entry Passive Diffusion Drug->Entry Chelation Intracellular Metal Chelation (Cu2+, Zn2+) Entry->Chelation Redox Redox Cycling (Fenton Reaction) Chelation->Redox ROS ROS Generation (Superoxide/OH•) Redox->ROS Damage Mitochondrial Dysfunction & DNA Damage ROS->Damage NAC Inhibited by NAC ROS->NAC Apoptosis Apoptosis (Caspase Activation) Damage->Apoptosis

Figure 2: Proposed Mechanism of Action. 5-MMQ acts as a metallophore, hijacking intracellular metals to trigger oxidative stress-mediated cell death.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Source: Journal of Medicinal Chemistry (ACS). Significance: Establishes the role of 5-position substitution in enhancing anticancer activity and overcoming multidrug resistance.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (MDPI). Significance: Reviews synthetic pathways for 5-substituted derivatives and their broad biological applications.

  • High antitumor activity of 5,7-dihalo-8-quinolinolato tin(IV) complexes. Source: European Journal of Medicinal Chemistry.[4][5] Significance: Validates the metal-binding capability of the 8-HQ scaffold as a primary driver of cytotoxicity.

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Source: Journal of Materials and Environmental Science. Significance: Provides the synthetic basis for chloromethylation of 8-HQ, a precursor step for 5-MMQ synthesis.

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: Journal of Traditional and Complementary Medicine (via NIH). Significance: Details standard MTT and flow cytometry protocols for quinoline-based preliminary screening.

Sources

Foundational

Antibacterial Spectrum &amp; Therapeutic Potential of 5-(Methoxymethyl)quinolin-8-ol

The following technical guide details the antibacterial spectrum, synthesis, and mechanistic profile of 5-(Methoxymethyl)quinolin-8-ol (MMHQ). This analysis synthesizes specific data on MMHQ with the established structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antibacterial spectrum, synthesis, and mechanistic profile of 5-(Methoxymethyl)quinolin-8-ol (MMHQ). This analysis synthesizes specific data on MMHQ with the established structure-activity relationships (SAR) of 5-substituted 8-hydroxyquinolines.

Executive Summary

5-(Methoxymethyl)quinolin-8-ol (MMHQ) is a semi-synthetic derivative of the privileged scaffold 8-hydroxyquinoline (8-HQ). Unlike its halogenated analogs (e.g., clioquinol) which are optimized for systemic potency, MMHQ exhibits a unique physicochemical profile characterized by enhanced solubility and specific anti-biofilm (antiplaque) activity.

While 5-position alkylation generally modulates lipophilicity, the methoxymethyl substitution specifically enhances the compound's utility in targeting surface-adhered bacterial communities (biofilms) rather than planktonic cells alone. This guide explores its spectrum, synthesis, and mechanism, positioning it as a candidate for localized antiseptic and anti-biofilm applications.

Chemical Identity & Physicochemical Basis

The biological activity of MMHQ is governed by the interplay between its chelating core and the 5-position substituent.

  • IUPAC Name: 5-(Methoxymethyl)quinolin-8-ol

  • Common Abbreviation: MMHQ[1][2]

  • Molecular Formula: C₁₁H₁₁NO₂

  • Key Structural Feature: The 5-methoxymethyl group acts as an electron-donating substituent that alters the pKa of the phenolic hydroxyl and the quinoline nitrogen, subtly tuning the stability constants of metal complexes (Zn²⁺, Cu²⁺) essential for its mechanism.

Synthesis Pathway

The synthesis of MMHQ is a two-step process starting from the parent 8-hydroxyquinoline, utilizing a chloromethylation intermediate.

Protocol 1: Synthesis of 5-(Methoxymethyl)quinolin-8-ol

  • Chloromethylation: 8-Hydroxyquinoline is reacted with formaldehyde and hydrogen chloride (HCl) in an aqueous medium to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride .

    • Critical Step: Control temperature < 20°C to prevent polymerization.

  • Methoxylation: The 5-chloromethyl intermediate is treated with sodium methoxide (NaOMe) in dry methanol.

    • Mechanism:[3][4][5] Nucleophilic substitution (

      
      ) of the chloride by the methoxide ion.
      
    • Purification: Recrystallization from ethanol/water.

Synthesis HQ 8-Hydroxyquinoline Inter 5-(Chloromethyl)quinolin-8-ol (Intermediate) HQ->Inter HCHO, HCl Chloromethylation MMHQ 5-(Methoxymethyl)quinolin-8-ol (MMHQ) Inter->MMHQ NaOMe, MeOH Nucleophilic Substitution

Figure 1: Synthetic route transforming 8-HQ to MMHQ via a chloromethyl intermediate.

Antibacterial Spectrum

The antibacterial profile of MMHQ is distinct from the broad-spectrum lethality of fluoroquinolones. It functions primarily as a bacteriostatic agent and biofilm inhibitor .

Primary Spectrum: Gram-Positive & Oral Pathogens

Research indicates that MMHQ displays superior activity against plaque-forming bacteria compared to the parent 8-HQ.

Organism ClassKey StrainsSusceptibilityClinical Relevance
Oral Streptococci Streptococcus mutansHigh Primary agent of dental plaque; MMHQ disrupts biofilm formation.
Gram-Positive Cocci Staphylococcus aureus (MSSA)Moderate Active against planktonic cells; MIC typically 16–64 µg/mL.
Resistant Strains S. aureus (MRSA)Low-Moderate Less potent than 5,7-dichloro analogs (e.g., HQ-2) but retains chelation-based efficacy.
Gram-Negative E. coli, P. aeruginosaLow Limited permeability across the outer membrane; generally resistant (MIC > 128 µg/mL).
Comparative Potency
  • Vs. 8-Hydroxyquinoline: MMHQ shows greater antiplaque activity . The methoxymethyl group likely improves penetration into the exopolysaccharide (EPS) matrix of biofilms.

  • Vs. 5-Alkylthiomethyl Analogs: Sulfur-containing analogs (5-alkylthiomethyl) generally exhibit higher intrinsic bactericidal activity (lower MICs) than oxygen-containing analogs (MMHQ), but MMHQ offers better solubility and lower cytotoxicity profiles.

Mechanism of Action (MOA)

MMHQ operates via a "Trojan Horse" chelation mechanism, distinct from antibiotics that target cell wall synthesis or ribosome function.

Metal Chelation

The 8-hydroxyquinoline core acts as a bidentate ligand, chelating divalent cations (


) such as 

,

, and

.
  • Effect: Depletes essential metals required for bacterial metalloenzymes (e.g., methionine aminopeptidase, deformylase).

Lipophilic Transport

The 5-methoxymethyl group increases the lipophilicity (


) relative to the zwitterionic parent compound, facilitating passive diffusion across the bacterial cytoplasmic membrane.
Biofilm Disruption

MMHQ interferes with the metal-dependent signaling pathways (Quorum Sensing) that regulate biofilm maturation. By sequestering iron and zinc, it destabilizes the biofilm matrix.

MOA cluster_ext Extracellular Environment cluster_cell Bacterial Cytoplasm MMHQ MMHQ (Free Ligand) Complex MMHQ-Metal Complex (Lipophilic) MMHQ->Complex Chelation Biofilm Biofilm Matrix Destabilization MMHQ->Biofilm Sequestration of Matrix Ions Ions Metal Ions (Cu2+, Fe2+) Ions->Complex Entry Passive Diffusion Complex->Entry Dissoc Complex Dissociation Entry->Dissoc Tox ROS Generation & Enzyme Inhibition Dissoc->Tox Release of Cu/Fe

Figure 2: Dual mechanism of action involving intracellular toxicity and extracellular biofilm destabilization.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the bacteriostatic potency of MMHQ against S. aureus.

  • Preparation: Dissolve MMHQ in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 0.5 – 128 µg/mL).

    • Note: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: Assess antiplaque potential.

  • Seeding: Inoculate S. mutans in Tryptic Soy Broth (TSB) + 1% sucrose in 96-well plates.

  • Treatment: Add MMHQ at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Growth: Incubate for 24 hours to allow biofilm formation.

  • Staining:

    • Wash wells with PBS to remove planktonic cells.

    • Stain adherent biofilm with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% acetic acid.

  • Quantification: Measure absorbance at 590 nm (

    
    ). Calculate % inhibition relative to untreated control.
    

References

  • El Faydy, M., et al. (2018). "Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives...". ResearchGate.[5] Link

  • Prachayasittikul, V., et al. (2013).[6] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes". Science Alert. Link

  • Warner, V. D., et al. (1975). "Synthesis and antibacterial activity of 5-substituted 8-hydroxyquinolines". Journal of Medicinal Chemistry.
  • BenchChem. "A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines". Link

  • Gershon, H., et al. (1972). "Antibacterial activity of 5-substituted 8-quinolinols". Antimicrobial Agents and Chemotherapy.[4][7] (Establishes 5-position SAR trends).

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 8-Hydroxyquinoline Derivatives

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1] Historically utilized as an antiseptic, its renaissance in modern drug discovery is driven by its ability to act as a Metal-Protein Attenuating Compound (MPAC) .

Unlike traditional chelators that systemically strip metals (often causing deficiency), MPACs like PBT2 and Clioquinol act as ionophores.[2][3] They facilitate the redistribution of transition metals (Cu, Zn, Fe) across cellular membranes, triggering specific signaling cascades that range from proteasome inhibition in oncology to the dissolution of amyloid-


 plaques in neurodegeneration.

This guide provides a rigorous, autonomous framework for the synthesis, functionalization, and validation of novel 8-HQ derivatives, moving beyond generic textbook definitions to field-proven laboratory protocols.

Part 1: The Pharmacophore & Mechanistic Rationale

The Chelation Driver

The core utility of 8-HQ lies in the bidentate chelation provided by the phenolic oxygen (hard donor) and the pyridine nitrogen (borderline soft donor). This geometry forms stable five-membered rings with divalent and trivalent metal ions.

  • The "Ionophore" Distinction: In drug development, we do not merely want to bind metals; we want to move them. Hydrophobic substitution (e.g., at C5 or C7) increases the lipophilicity of the neutral metal-ligand complex, allowing it to cross the Blood-Brain Barrier (BBB) or cancer cell membranes.

Mechanism of Action: The MPAC Hypothesis

The following diagram illustrates the dual mechanism where 8-HQ derivatives acts as a "Trojan Horse," bringing copper/zinc into the cell to generate cytotoxic ROS in cancer cells or redistributing synaptic metals in Alzheimer's.

MPAC_Mechanism Extracellular Extracellular Space (High Metal Availability) Ligand 8-HQ Derivative (Lipophilic) Extracellular->Ligand Chelation (Cu/Zn) Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Translocation Complex Neutral Metal Complex (M-L2) Intracellular->Complex Dissociation (Low pH/Redox) Ligand->Complex Formation Complex->Membrane Passive Diffusion Target_Neuro Neurodegeneration: Dissolve Aβ-Plaques Restore Synaptic Zn/Cu Complex->Target_Neuro Metal Release Target_Onco Oncology: Proteasome Inhibition ROS Generation Complex->Target_Onco ROS Cascade

Figure 1: The Ionophore Mechanism. The 8-HQ derivative binds extracellular metals, crosses the membrane as a neutral complex, and dissociates intracellularly to trigger therapeutic effects.

Part 2: Synthetic Architectures & Protocols

The chemical diversity of 8-HQ is primarily accessed through electrophilic aromatic substitution. The C7 position is the most reactive due to the ortho-directing power of the hydroxyl group, while the C5 position is accessible for halogenation.

Workflow 1: The C7-Aminomethylation (Mannich Reaction)

This is the gold standard for generating libraries of "PBT2-like" derivatives. The introduction of an amine at C7 improves water solubility while maintaining chelation capability.

Target Structure: 7-((dialkylamino)methyl)quinolin-8-ol Reaction Type: Modified Mannich Reaction

Protocol:
  • Reagents: 8-Hydroxyquinoline (1.0 eq), Paraformaldehyde (1.2 eq), Secondary Amine (e.g., morpholine, piperidine, dimethylamine) (1.1 eq).

  • Solvent: Absolute Ethanol (EtOH).

  • Procedure:

    • Dissolve the secondary amine in EtOH (5 mL/mmol).

    • Add paraformaldehyde and stir at 60°C for 30 minutes to generate the iminium ion in situ.

    • Add 8-Hydroxyquinoline solution (in warm EtOH) dropwise.

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: DCM:MeOH 95:5).

    • Workup: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold EtOH. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Water.

Expert Insight: Use paraformaldehyde instead of formalin. Formalin contains water, which can hinder the formation of the iminium intermediate and lower yields [1].

Workflow 2: C5/C7-Halogenation (Clioquinol/PBT2 Precursors)

Halogens at C5 and C7 drastically increase lipophilicity (LogP) and acidity (lowering pKa of the OH), which stabilizes the metal complex at physiological pH.

Target Structure: 5,7-Dichloro-8-hydroxyquinoline (Precursor to PBT2)[2]

Protocol:
  • Reagents: 8-Hydroxyquinoline (1.0 eq), Sodium Hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS) (2.2 eq).

  • Acid Catalyst: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 8-HQ in AcOH.

    • Add the chlorinating agent slowly at 0°C to prevent over-oxidation or polymerization.

    • Allow to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice water. The di-halogenated product will precipitate as a beige/tan solid.

    • Purification: Recrystallize from ethanol.

Note: For Clioquinol (5-chloro-7-iodo-8-quinolinol), a sequential halogenation is required (Chlorination first, then Iodination using ICl or I2/KI), though one-pot methods exist [2].

Synthetic Logic Diagram

Synthesis_Flow Start 8-Hydroxyquinoline (8-HQ) Mannich_Reagents Reagents: Paraformaldehyde + 2° Amine Start->Mannich_Reagents Halo_Reagents Reagents: NCS/NBS or I2/AcOH Start->Halo_Reagents C7_Deriv 7-Aminomethyl-8-HQ (Soluble, CNS Active) Mannich_Reagents->C7_Deriv DiHalo 5,7-Dihalo-8-HQ (High LogP, Antibacterial) Halo_Reagents->DiHalo Hybrid_Step Mannich Reaction on 5,7-Dichloro-8-HQ DiHalo->Hybrid_Step PBT2 PBT2 Analogues (Dual Action: Ionophore + Solubility) Hybrid_Step->PBT2

Figure 2: Divergent synthetic pathways. The "Hybrid" path (Right) leads to second-generation MPACs like PBT2.

Part 3: Structure-Activity Relationship (SAR)

To design effective drugs, one must balance Chelation Strength vs. Permeability.

PositionModificationEffect on Physicochemical PropertiesBiological Consequence
C2 Methyl/AlkylSteric hindrance near N-donor.Prevents formation of saturated 1:3 (M:L) complexes. Favors 1:1 or 1:2, leaving coordination sites open for protein interaction or ROS generation [3].
C5 Halogen (Cl, I, F)Increases lipophilicity (LogP); Increases acidity of OH.Enhanced BBB permeability; Stronger metal binding at lower pH (lysosomes).
C7 Bulky Amine (Mannich)Increases solubility; Adds secondary interaction points.Improved bioavailability; "Tail" can interact with specific protein residues (e.g., A

peptide) to improve selectivity [4].
OH O-AlkylationRemoves chelating ability.Negative Control. Used to prove that activity is metal-dependent.

Part 4: Validation - The Self-Validating System

A synthesized derivative is useless without proof of metal engagement. The following assay is mandatory for validation.

Protocol: UV-Vis Metal Titration Assay

Objective: Determine the stoichiometry and binding constant of the new derivative with Cu(II) or Zn(II).

  • Preparation: Prepare a 50

    
    M solution of the ligand in Tris-HCl buffer (pH 7.4) or Ethanol/Water (1:1) if solubility is poor.
    
  • Baseline: Record the UV-Vis spectrum (200–600 nm) of the ligand alone. 8-HQ derivatives typically show

    
     transitions around 240 nm and 
    
    
    
    around 310 nm.
  • Titration: Add aliquots of CuCl

    
     or ZnCl
    
    
    
    (0.1 eq at a time) to the cuvette.
  • Observation:

    • Look for a Bathochromic Shift (Red Shift). Upon chelation, the band at ~310 nm should shift to ~380–410 nm, indicating the formation of the phenolate-metal charge transfer complex.

    • Isosbestic Points: The presence of clear isosbestic points indicates a clean equilibrium between the free ligand and the complex, validating the purity of the reaction [5].

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Mao, F. et al. (2014). "Chemical synergy between ionophore PBT2 and zinc reverses antibiotic resistance."[4] mBio.

  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Adhikari, B. et al. (2020). "PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines."[2] Metallomics.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay."

Sources

Foundational

The 8-Hydroxyquinoline Scaffold: Engineering Metallophores for Neuroprotection

Executive Summary: The Shift from Chelation to Modulation For decades, the "Metal Hypothesis" of neurodegeneration posited that removing excess transition metals (Cu, Zn, Fe) from the brain was the primary therapeutic go...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Chelation to Modulation

For decades, the "Metal Hypothesis" of neurodegeneration posited that removing excess transition metals (Cu, Zn, Fe) from the brain was the primary therapeutic goal. However, early trials with broad-spectrum chelators (e.g., D-penicillamine) failed due to systemic depletion of essential minerals.

This guide explores the evolution of 8-Hydroxyquinoline (8-HQ) derivatives, specifically transitioning from "chelators" to Metal-Protein Attenuating Compounds (MPACs) and Ionophores . Unlike traditional chelators that strip metals and excrete them, 8-HQ metallophores like PBT2 and M30 act as chaperones—sequestering redox-active metals from toxic oligomers (Aβ/Tau) and redistributing them intracellularly to restore neuronal signaling (e.g., GSK3β pathways).

This document provides the chemical logic, mechanistic validation, and experimental protocols required to develop next-generation 8-HQ neurotherapeutics.

Chemical Biology: The 8-HQ Pharmacophore

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its bidentate chelating ability and high lipophilicity. Understanding the Structure-Activity Relationship (SAR) is critical for avoiding the neurotoxicity associated with early halogenated derivatives (e.g., Clioquinol).

The Chelation Core

The neuroprotective activity hinges on the N1 and O8 atoms.

  • Mechanism: The phenolic hydroxyl group (pKₐ ~9.9) deprotonates to form 8-quinolinolate, which coordinates with divalent metals (Cu²⁺, Zn²⁺) via the nitrogen lone pair and the phenolate oxygen.

  • Selectivity: The bite angle favors intermediate Lewis acids (Cu, Zn) over hard ions (Ca, Mg), reducing off-target effects on electrolyte balance.

SAR Visualization

The following diagram illustrates how specific substitutions dictate the drug's fate—transforming it from a simple antiseptic to a brain-penetrant neuroprotective agent.

SAR_8HQ HQ 8-Hydroxyquinoline (Core Scaffold) Pos2 Position 2 (Steric Gate) HQ->Pos2 Pos57 Positions 5 & 7 (Electronic/Lipophilic) HQ->Pos57 PosO O-Substitution (Prodrugs) HQ->PosO Steric Prevents Metal Binding (If bulky group added) Pos2->Steric Methylation Halogens Halogenation (Cl, I) Increases Lipophilicity (e.g., Clioquinol) Pos57->Halogens Cl/I addition Mannich Mannich Bases Increases Solubility (e.g., M30, VK28) Pos57->Mannich Amine addition Gluc Glucuronidation Block Improves Half-life PosO->Gluc Carbamate linkage

Figure 1: Structure-Activity Relationship (SAR) of the 8-HQ scaffold. Modifications at C5/C7 are the primary drivers for optimizing Blood-Brain Barrier (BBB) permeability and solubility.

Mechanistic Deep Dive: The Ionophore Hypothesis

The failure of simple chelation led to the discovery that compounds like PBT2 do not merely remove metals; they translocate them.

The "Trojan Horse" Mechanism

In Alzheimer's Disease, Copper (Cu) and Zinc (Zn) are trapped in extracellular Amyloid-Beta (Aβ) plaques. This leads to a "double hit":

  • Extracellular: Redox-active Cu generates ROS via Fenton chemistry.

  • Intracellular: Neurons suffer from metal starvation, downregulating neurotrophic pathways.

8-HQ ionophores strip the metal from Aβ (dissolving the aggregate) and transport the metal across the cell membrane. Once intracellular, the metal dissociates, activating the PI3K/Akt/GSK3β survival pathway.

Ionophore_Mechanism cluster_extracellular Extracellular Space (Synapse) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Cytosol) Ab_Cu Aβ-Cu Complex (Toxic Oligomer) Complex Ligand-Cu Complex (Lipophilic) Ab_Cu->Complex Metal Abstraction Drug 8-HQ Ligand (PBT2) Drug->Complex Translocation Passive Diffusion Complex->Translocation Cu_Free Bioavailable Cu/Zn Translocation->Cu_Free Dissociation Kinase Kinase Activation (PI3K / Akt) Cu_Free->Kinase Signaling Trigger GSK GSK3β Inhibition (Phosphorylation) Kinase->GSK Outcome Reduced Tau Phosphorylation GSK->Outcome

Figure 2: The Ionophore Mechanism. The 8-HQ ligand acts as a vehicle to restore intracellular metal bioavailability, triggering neuroprotective signaling cascades.

Experimental Framework: Validation Protocols

To develop a valid 8-HQ candidate, you must prove three things: it binds metals, it crosses the BBB, and it rescues neurons via the proposed mechanism.

Protocol A: UV-Vis Titration for Stability Constants

Objective: Determine if the ligand binds Cu/Zn with sufficient affinity to strip it from Aβ, but not so tightly that it strips essential metalloproteins (e.g., SOD1).

  • Preparation: Prepare a 50 µM solution of the 8-HQ derivative in HEPES buffer (pH 7.4).

  • Baseline Scan: Record UV-Vis spectrum (200–600 nm). 8-HQ typically peaks at ~240 nm and ~310 nm.

  • Titration: Aliquot CuCl₂ or ZnCl₂ (10 mM stock) in 0.1 equivalent increments.

  • Observation: Watch for a bathochromic shift (red shift).

    • Example: 8-HQ shifts from 310 nm to ~390 nm upon Cu(II) binding.

  • Isosbestic Points: The presence of clear isosbestic points confirms a clean equilibrium between free ligand and the metal complex without side reactions.

Protocol B: PAMPA-BBB (Permeability)

Objective: High-throughput screening of BBB penetration.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Donor Well: Add 300 µL of compound (10 µM) in PBS.

  • Acceptor Well: Add 200 µL of PBS.

  • Membrane: Coat PVDF filter with 4 µL of porcine brain lipid (20 mg/mL in dodecane).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in Acceptor well via UV-Vis or LC-MS.

  • Calculation: Calculate effective permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability.
      
Protocol C: Intracellular Rescue & Signaling (SH-SY5Y)

Objective: Prove the "Ionophore" mechanism (Akt/GSK3β activation).

  • Culture: SH-SY5Y neuroblastoma cells.

  • Stress Induction: Treat with Aβ1-42 (1 µM) + CuCl₂ (1 µM). This forms toxic dimers.

  • Treatment: Add 8-HQ derivative (0.1 – 10 µM) for 24 hours.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Primary Antibodies: Anti-p-GSK3β (Ser9) and Anti-Total GSK3β.

  • Result Interpretation:

    • Success: An increase in p-GSK3β (Ser9) indicates the drug successfully transported metal intracellularly to activate Akt, which phosphorylates (inhibits) GSK3β.

Data Synthesis: Comparative Analysis

The following table summarizes key 8-HQ benchmarks. Use these as controls in your development pipeline.

CompoundClassTarget MechanismBBB PermeabilityClinical Status
Clioquinol (PBT1) 1st GenBulk ChelationHighWithdrawn (Mfg issues/Toxicity)
PBT2 2nd GenZn/Cu IonophoreHighPhase II (Failed efficacy endpoints)
M30 Multi-TargetIron Chelation + MAO-A/B InhibitionHighPreclinical / Investigational
VK28 AnalogIron ChelationModeratePrecursor to M30

Note: M30 represents the "Multi-Target Directed Ligand" (MTDL) approach, combining the 8-HQ ring with a propargylamine moiety to inhibit Monoamine Oxidase (MAO), adding an antidepressant effect to the neuroprotection.

References

  • Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. Link

  • Crouch, P. J., et al. (2011).[1] The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity.[1][2] Journal of Neurochemistry, 119(1), 220-230.[1] Link

  • Prusty, J. S., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease.[3] Bioorganic & Medicinal Chemistry, 26(12), 3402-3413. Link

  • Youdim, M. B., et al. (2005). The essentiality of iron chelators in neuroprotection: a novel multi-functional drug M30.[4] Free Radical Biology and Medicine, 39, S47. Link

  • Bush, A. I. (2003).[5] The metallobiology of Alzheimer's disease. Trends in Neurosciences, 26(4), 207-214. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(Methoxymethyl)quinolin-8-ol: A Detailed Protocol for Researchers

This document provides a comprehensive, technically detailed guide for the synthesis of 5-(Methoxymethyl)quinolin-8-ol, a valuable quinoline derivative for research and development in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically detailed guide for the synthesis of 5-(Methoxymethyl)quinolin-8-ol, a valuable quinoline derivative for research and development in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of 5-(Methoxymethyl)quinolin-8-ol

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications. They are known for their ability to chelate metal ions, which is often central to their biological function. The introduction of a methoxymethyl group at the 5-position of the quinoline ring can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, potentially leading to enhanced or novel pharmacological properties. 5-(Methoxymethyl)quinolin-8-ol, therefore, serves as a key building block for the synthesis of new chemical entities with potential applications as therapeutic agents or functional materials.

This guide details a reliable two-step synthetic route commencing from the readily available 8-hydroxyquinoline. The synthesis involves an initial chloromethylation to form the key intermediate, 5-(chloromethyl)quinolin-8-ol, followed by a Williamson ether synthesis to yield the final product.

Overall Synthetic Scheme

The synthesis of 5-(Methoxymethyl)quinolin-8-ol is achieved through a two-step process, as illustrated below. The initial step involves the chloromethylation of 8-hydroxyquinoline, followed by a nucleophilic substitution with methoxide to form the desired ether.

Synthesis_Workflow 8-Hydroxyquinoline 8-Hydroxyquinoline Step_1 Step 1: Chloromethylation 8-Hydroxyquinoline->Step_1 Formaldehyde, HCl (conc.), HCl (gas) 5-(Chloromethyl)quinolin-8-ol\nHydrochloride 5-(Chloromethyl)quinolin-8-ol Hydrochloride Step_1->5-(Chloromethyl)quinolin-8-ol\nHydrochloride Step_2 Step 2: Williamson Ether Synthesis 5-(Chloromethyl)quinolin-8-ol\nHydrochloride->Step_2 Sodium Methoxide, Methanol 5-(Methoxymethyl)quinolin-8-ol 5-(Methoxymethyl)quinolin-8-ol Step_2->5-(Methoxymethyl)quinolin-8-ol Chloromethylation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated_Formaldehyde Formaldehyde->Protonated_Formaldehyde H⁺ Hydroxymethyl_Cation Hydroxymethyl_Cation Protonated_Formaldehyde->Hydroxymethyl_Cation -H₂O 8-Hydroxyquinoline 8-Hydroxyquinoline Sigma_Complex Sigma_Complex 8-Hydroxyquinoline->Sigma_Complex + ⁺CH₂OH 5-Hydroxymethyl-8-hydroxyquinoline 5-Hydroxymethyl-8-hydroxyquinoline Sigma_Complex->5-Hydroxymethyl-8-hydroxyquinoline -H⁺ 5-Chloromethyl-8-hydroxyquinoline 5-Chloromethyl-8-hydroxyquinoline 5-Hydroxymethyl-8-hydroxyquinoline->5-Chloromethyl-8-hydroxyquinoline HCl Williamson_Ether_Synthesis CH₃O⁻ Methoxide (Nucleophile) Transition_State [Transition State] CH₃O⁻->Transition_State Intermediate 5-(Chloromethyl)quinolin-8-ol (Electrophile) Intermediate->Transition_State Product 5-(Methoxymethyl)quinolin-8-ol Transition_State->Product Leaving_Group Cl⁻ Transition_State->Leaving_Group

Application

analytical methods for 5-(Methoxymethyl)quinolin-8-ol quantification

An Application Guide: Quantitative Analysis of 5-(Methoxymethyl)quinolin-8-ol: Robust Analytical Methods and Validation Protocols Abstract This comprehensive application note provides detailed protocols for the quantitat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Quantitative Analysis of 5-(Methoxymethyl)quinolin-8-ol: Robust Analytical Methods and Validation Protocols

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 5-(Methoxymethyl)quinolin-8-ol, a key heterocyclic compound with potential applications in pharmaceutical development and chemical synthesis. Recognizing the critical need for accurate and reliable quantification, we present two primary analytical methods: a high-selectivity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a rapid, cost-effective Ultraviolet-Visible (UV-Vis) Spectrophotometric method. Furthermore, this guide outlines a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the integrity and suitability of the analytical procedures.[1][2] Protocols, data presentation tables, and workflow diagrams are provided to assist researchers, scientists, and drug development professionals in implementing these methods for routine analysis, quality control, and stability testing.

Introduction and Scientific Rationale

5-(Methoxymethyl)quinolin-8-ol belongs to the quinoline family, a class of compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] As a derivative of 8-hydroxyquinoline, a well-known chelating agent, 5-(Methoxymethyl)quinolin-8-ol is of significant interest as a potential therapeutic agent or a critical intermediate in the synthesis of novel drug candidates.[5][6] The accurate determination of its concentration in bulk drug substances, formulated products, or reaction mixtures is paramount for ensuring product quality, safety, and efficacy.

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Chromatographic methods, particularly RP-HPLC, are often the preferred choice for pharmaceutical analysis due to their high resolving power and specificity. Spectrophotometric methods, while potentially less specific, offer a simple and rapid alternative for the analysis of purer samples.[7] This guide provides the foundational methodologies for both, empowering the analyst to select and validate a procedure fit for its intended purpose.[8]

Primary Method: Reversed-Phase HPLC with UV Detection

The RP-HPLC method provides a robust and specific means for quantifying 5-(Methoxymethyl)quinolin-8-ol. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inherent UV absorbance of the quinoline ring system allows for sensitive detection.

Causality of Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention of aromatic compounds like quinolines. This ensures a good separation from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The buffer is used to maintain a constant pH, which is critical for ensuring consistent ionization state and, therefore, reproducible retention times for the phenolic 8-hydroxyquinoline moiety.[5][6]

  • Detection Wavelength: The detection wavelength is set near the maximum absorbance (λmax) of the quinoline chromophore to achieve the highest sensitivity. Based on similar 8-hydroxyquinoline compounds, a wavelength in the 250 nm region is a logical starting point.[4][6]

Experimental Workflow for RP-HPLC Analysis

The following diagram illustrates the general workflow for sample analysis using the developed RP-HPLC method.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions System_Suitability Inject Standard for System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Stock & Working Solutions Sample_Analysis Inject Sample(s) Sample_Prep->Sample_Analysis Mobile_Phase_Prep Prepare & Degas Mobile Phase Mobile_Phase_Prep->System_Suitability Calibration Inject Standard Curve System_Suitability->Calibration If SST Passes Calibration->Sample_Analysis Integration Integrate Peak Areas Sample_Analysis->Integration Quantification Quantify Concentration (vs. Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report Validation_Workflow Start Method Development & Optimization Protocol Write Validation Protocol Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Specificity->Linearity Linearity->Accuracy Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report

Sources

Method

5-(Methoxymethyl)quinolin-8-ol as a probe for metal ion detection

Application Note: 5-(Methoxymethyl)quinolin-8-ol (MMHQ) for Metal Ion Detection Executive Summary 5-(Methoxymethyl)quinolin-8-ol (MMHQ) is a functionalized derivative of the classic chelator 8-hydroxyquinoline (8-HQ). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Methoxymethyl)quinolin-8-ol (MMHQ) for Metal Ion Detection

Executive Summary

5-(Methoxymethyl)quinolin-8-ol (MMHQ) is a functionalized derivative of the classic chelator 8-hydroxyquinoline (8-HQ). While the parent 8-HQ scaffold is a well-established ligand for metal ions, the introduction of the methoxymethyl group at the C5 position confers distinct physicochemical advantages, including enhanced solubility in organic-aqueous mixtures and modulation of electronic density on the pyridyl ring.

This guide details the application of MMHQ as a fluorescent "turn-on" probe for the detection of diamagnetic metal ions, specifically Aluminum (Al³⁺) and Zinc (Zn²⁺) . Unlike paramagnetic ions (e.g., Cu²⁺, Fe³⁺) which typically quench fluorescence via electron transfer, Al³⁺ and Zn²⁺ binding rigidifies the MMHQ scaffold, inhibiting non-radiative decay pathways and triggering a strong Chelation-Enhanced Fluorescence (CHEF) response.

Mechanism of Action

To interpret experimental data correctly, researchers must understand the photophysics governing MMHQ.

  • Apo-State (Ligand Free): In its free form, MMHQ exhibits very weak fluorescence. This is due to Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic hydroxyl proton and the pyridyl nitrogen, followed by rapid non-radiative decay.

  • Bound-State (Metal Complex): Upon binding to a metal ion (Mⁿ⁺), the proton is displaced, and the nitrogen lone pair coordinates with the metal. This blocks the ESIPT pathway and restricts the rotation of the aryl rings (rigidification), leading to a significant increase in quantum yield (CHEF effect).

Diagram 1: Sensing Mechanism & Pathway

MMHQ_Mechanism cluster_0 Photophysical Process MMHQ Free MMHQ Ligand (Weak Fluorescence) Complex MMHQ-Metal Complex (Rigidified Scaffold) MMHQ->Complex + Metal Ion (Chelation) Quench Paramagnetic Ions (Cu²⁺, Fe³⁺) Fluorescence Quenching MMHQ->Quench + Cu²⁺/Fe³⁺ Metal Target Ion (Al³⁺ / Zn²⁺) Metal->Complex Signal Fluorescence Emission (λ_em ~510-530 nm) Complex->Signal CHEF Effect (ESIPT Blocked)

Caption: Logical flow of MMHQ sensing mechanism. Binding of diamagnetic ions (Al/Zn) triggers the CHEF effect, while paramagnetic ions typically quench emission.

Chemical Synthesis & Preparation

Note: If MMHQ is not available commercially, it can be synthesized from 8-hydroxyquinoline via chloromethylation followed by methanolysis.

Synthesis Protocol
  • Chloromethylation: React 8-hydroxyquinoline with formaldehyde and HCl (g) in concentrated HCl to yield 5-chloromethyl-8-hydroxyquinoline .

    • Caution: This step produces bis(chloromethyl) ether (BCME) as a byproduct, a potent carcinogen. Perform in a closed hood with extreme safety precautions.

  • Methanolysis: Reflux the 5-chloromethyl intermediate in absolute methanol with a catalytic amount of sodium bicarbonate (NaHCO₃) for 4–6 hours.

  • Purification: Evaporate solvent and recrystallize from ethanol/water to obtain pure 5-(methoxymethyl)quinolin-8-ol (MMHQ) .

Stock Solution Preparation
  • Solvent: MMHQ is lipophilic. Prepare a 10 mM stock solution in HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).

  • Stability: Store at 4°C in the dark. Stable for 1 month.

  • Working Solution: Dilute the stock to 10–50 µM in the assay buffer (typically HEPES or Tris-HCl, pH 7.2) containing 1–10% organic co-solvent to ensure solubility.

Experimental Protocols: Metal Ion Detection

Protocol A: Fluorescence Titration (Binding Constant Determination)

This protocol determines the affinity (K_d) and sensitivity of MMHQ for a specific metal ion.

Materials:

  • MMHQ Working Solution (20 µM in 10 mM HEPES, pH 7.2, 50% MeCN).

  • Metal Salt Stock (10 mM AlCl₃ or ZnCl₂ in deionized water).

  • Quartz Cuvette (1 cm path length).

Steps:

  • Baseline Scan: Add 2.0 mL of MMHQ Working Solution to the cuvette. Record the emission spectrum (Excitation: 370 nm; Emission Range: 400–650 nm).

  • Titration: Add the metal stock solution in small increments (e.g., 0.2 equivalents: 0.4 µL of 10 mM stock).

  • Equilibration: Mix by inversion and incubate for 2 minutes.

  • Measurement: Record the emission spectrum after each addition.

  • Endpoint: Continue adding metal until the fluorescence intensity at the peak (approx. 510–530 nm) plateaus (saturation).

Data Analysis:

  • Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. Metal Concentration
    
    
    .
  • Use the Benesi-Hildebrand equation (for 1:1 binding) to calculate the association constant (

    
    ):
    
    
    
    
Protocol B: Selectivity Screening

To verify the probe's specificity for Al³⁺/Zn²⁺ against interfering ions.

Steps:

  • Prepare separate vials containing 20 µM MMHQ.

  • Add 5 equivalents (100 µM) of various metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Pb²⁺, Al³⁺, Zn²⁺).

  • Incubate for 5 minutes.

  • Measure fluorescence intensity at

    
    .
    
  • Competition Assay: To the vials containing interfering ions, add 5 equivalents of the target ion (e.g., Al³⁺) and remeasure to ensure the probe works in complex matrices.

Data Presentation & Analysis

Table 1: Spectral Properties of MMHQ
ParameterValue / CharacteristicNotes
Absorption

245 nm, 310 nmBathochromic shift upon deprotonation/binding.
Emission

510–530 nmGreen fluorescence (Metal-bound state).
Stokes Shift ~150–200 nmLarge shift reduces self-quenching artifacts.
Quantum Yield (

)
< 0.01 (Free)

> 0.3 (Bound)
"Turn-On" ratio typically 10–50 fold.
Detection Limit (LOD) 10⁻⁷ to 10⁻⁶ MDependent on solvent purity and pH.
Diagram 2: Experimental Workflow

Workflow cluster_titration Titration Loop Start Start: MMHQ Stock Prep (10 mM in MeCN) Buffer Dilution in Buffer (HEPES pH 7.2, 50% MeCN) Start->Buffer AddMetal Add Metal Aliquot (0.1 - 2.0 eq) Buffer->AddMetal Measure Measure Fluorescence (Ex: 370nm / Em: 520nm) AddMetal->Measure Check Saturation Reached? Measure->Check Check->AddMetal No Analyze Data Analysis (Benesi-Hildebrand Plot) Check->Analyze Yes

Caption: Step-by-step experimental workflow for determining metal binding affinity.

Critical Considerations & Troubleshooting

  • pH Sensitivity: 8-HQ derivatives are pH-sensitive. At low pH (< 4), protonation of the pyridine nitrogen prevents metal binding. At high pH (> 10), hydroxide ions may compete with the ligand for the metal (forming Al(OH)₃). Maintain pH 6.5–7.5 for optimal results.

  • Hydrolysis: The methoxymethyl ether linkage is generally stable, but avoid prolonged exposure to strong acids which could cleave the ether.

  • Interference: Cu²⁺ and Fe³⁺ often quench fluorescence. If detecting Al³⁺ in a sample with high Cu²⁺, use a masking agent (e.g., thiosulfate) or rely on kinetic differences (Al³⁺ binding is slower than Cu²⁺).

References

  • Synthesis & Corrosion Applications: Bougharraf, H., et al. "Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline."[1] Journal of Molecular Structure, 2016. (Describes the homologous 5-alkoxymethyl series including MMHQ).

  • General 8-HQ Sensing Mechanism (CHEF Effect): Bardez, E., et al. "Excited-state processes in 8-hydroxyquinoline: Photoinduced tautomerization and solvation effects." Journal of Physical Chemistry B, 2000.

  • Al³⁺/Zn²⁺ Sensing Protocols: Gupta, V. K., et al. "A comprehensive review on recent advances in 8-hydroxyquinoline based metal ion sensors." Analytica Chimica Acta, 2015.

  • Corrosion Inhibition Data (MMHQ Specific): Lgaz, H., et al. "Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution."[1][2][3][4][5][6] RSC Advances, 2016.

Sources

Application

Application Notes and Protocols for Preclinical In Vivo Evaluation of 5-(Methoxymethyl)quinolin-8-ol

Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of 8-HQ have demonstrated significant potential as anticancer, antimicrobial, and antineurodegenerative agents.[1] The primary mechanism underpinning these effects is the scaffold's capacity as a potent, bidentate chelator of biologically crucial metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). By sequestering these ions, 8-HQ derivatives can disrupt enzymatic processes vital for pathological cell survival and proliferation, such as tumor angiogenesis, or restore metal homeostasis in neurodegenerative conditions.

5-(Methoxymethyl)quinolin-8-ol is a novel derivative of this promising scaffold. While its specific biological profile is yet to be fully elucidated, its structural similarity to other active quinolines warrants a systematic and rigorous preclinical evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for 5-(Methoxymethyl)quinolin-8-ol, focusing on an anticancer context. The protocols herein are designed to establish a foundational understanding of the compound's tolerability, pharmacokinetic profile, and preliminary efficacy, thereby guiding its journey through the preclinical pipeline.

Section 1: Foundational In Vitro Assessment to Guide In Vivo Design

Before committing to resource-intensive animal studies, a foundational understanding of the compound's activity in vitro is paramount. This initial phase serves to establish a biological hypothesis, identify sensitive cell lines, and determine a relevant concentration range for further testing.

The logical flow from initial screening to in vivo model selection is critical. The results from in vitro cytotoxicity and mechanistic assays directly inform the choice of cancer models and potential biomarkers to assess in the subsequent animal studies.

G invitro_cytotoxicity Protocol 1: In Vitro Cytotoxicity Profiling (e.g., MTT Assay) mechanistic_assay Protocol 2: Mechanistic Assay (e.g., Western Blot for PI3K/AKT pathway) invitro_cytotoxicity->mechanistic_assay model_selection Selection of Relevant Xenograft Model mechanistic_assay->model_selection Confirms cellular MOA & informs model choice biomarker_strategy Biomarker Strategy for Efficacy Readout mechanistic_assay->biomarker_strategy Identifies key proteins for in vivo analysis

Caption: Workflow from in vitro characterization to in vivo study design.

Protocol 1: In Vitro Cytotoxicity Profiling via MTT Assay

Rationale: This initial screen quantifies the compound's ability to inhibit cell viability across a panel of cancer cell lines. The resulting IC₅₀ (half-maximal inhibitory concentration) values are essential for comparing sensitivity between cell lines and selecting appropriate models for xenograft studies.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., breast adenocarcinoma MDA-MB-231, lung cancer A-549) in DMEM supplemented with 10% FBS and antibiotics, maintaining them at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere and stabilize for 24 hours.[2]

  • Compound Treatment: Prepare a stock solution of 5-(Methoxymethyl)quinolin-8-ol in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C.[3]

  • MTT Assay:

    • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]

    • Solubilize the formazan crystals by adding 150 µL of a solubilizing agent (e.g., an isopropanol-DMSO mixture).[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism software).[2]

Section 2: Defining the Therapeutic Window: Toxicology and Pharmacokinetics

Efficacy is meaningless without safety. Before embarking on efficacy studies, it is crucial to establish the compound's safety profile and understand its behavior in a biological system. These preliminary studies are fundamental to selecting a safe and effective dosing regimen.

Protocol 2: Maximum Tolerated Dose (MTD) Determination

Rationale: The MTD study identifies the highest dose of a drug that can be administered without causing unacceptable toxicity. This is a cornerstone for designing subsequent efficacy studies, ensuring that the observed anti-tumor effects are not merely a consequence of systemic toxicity.

Methodology:

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Group Allocation: Randomize animals into groups of 3-5 mice. Include a vehicle control group and at least 3-4 escalating dose groups of 5-(Methoxymethyl)quinolin-8-ol.

  • Dose Formulation & Administration:

    • Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

    • Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) daily for 5-14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • A body weight loss of >20% is a common endpoint for euthanasia.

  • Endpoint & Analysis: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or severe clinical signs of toxicity.

Parameter Description Frequency
Dose Levels Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg (example)Daily
Route of Admin. Intraperitoneal (IP) or Oral Gavage (PO)Daily
Duration 14 days-
Body Weight Monitor for significant loss (>20%)Daily
Clinical Signs Lethargy, ruffled fur, abnormal posture, etc.Twice Daily
Necropsy Gross examination of major organs at study terminationEnd of Study
Table 1: Example Experimental Design for an MTD Study.
Protocol 3: Preliminary Pharmacokinetic (PK) Profiling

Rationale: A preliminary PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. Understanding its concentration over time in the bloodstream (Cmax, Tmax, AUC, half-life) is vital for designing a dosing schedule that maintains a therapeutic concentration without accumulating to toxic levels.[4]

Methodology:

  • Animal Model: Use healthy mice (matching the strain for efficacy studies) with cannulated jugular veins for serial blood sampling if possible.

  • Dosing: Administer a single dose of 5-(Methoxymethyl)quinolin-8-ol, typically a dose well below the MTD (e.g., 10 mg/kg), via the intended route.

  • Blood Sampling: Collect small blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at multiple time points (e.g., pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-(Methoxymethyl)quinolin-8-ol in plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter Definition Importance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential acute toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure
t₁/₂ Half-lifeDetermines dosing interval and time to steady state
Table 2: Key Pharmacokinetic Parameters and Their Significance.

Section 3: Designing and Executing In Vivo Efficacy Studies

With a defined MTD and a basic understanding of the compound's PK profile, efficacy studies can be designed with a higher probability of success. For anticancer agents, the human tumor xenograft model is a widely accepted standard.

Many quinoline derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways.[5] For instance, inhibition of the PI3K/AKT/mTOR pathway is a known mechanism for some related compounds, leading to decreased cell proliferation and induction of apoptosis.[3][6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound Quinoline Derivative (Potential Inhibitor) Compound->PI3K Compound->AKT Compound->mTORC1

Caption: Potential mechanism via inhibition of the PI3K/AKT/mTOR pathway.

Protocol 4: Human Tumor Xenograft Efficacy Study

Rationale: This protocol evaluates the ability of 5-(Methoxymethyl)quinolin-8-ol to inhibit the growth of human tumors in an immunodeficient mouse model. This is a critical step in preclinical validation.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Preparation & Implantation:

    • Culture the human cancer cell line that showed high sensitivity in Protocol 1.

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support initial tumor formation.

    • Subcutaneously inject 1-10 x 10⁶ cells into the right flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Once tumors become palpable, begin measuring them 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[5]

  • Randomization and Treatment:

    • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle on the same schedule as the treatment groups.

    • Group 2 (Test Compound): Administer 5-(Methoxymethyl)quinolin-8-ol at a dose determined from the MTD study (e.g., 0.8x MTD).

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent for the selected cancer type (e.g., paclitaxel for breast cancer).

  • Efficacy Evaluation:

    • Continue treatment for a specified period (e.g., 21-28 days).[5]

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice.

  • Endpoint Analysis:

    • Excise tumors and record their final weight.

    • Collect blood for terminal PK analysis.

    • Fix a portion of the tumor in formalin for histopathology and immunohistochemistry (IHC) to assess biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or p-AKT to confirm pathway inhibition).

    • Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or other molecular analyses.

Group Treatment Dose & Schedule N Primary Endpoints Secondary Endpoints
1Vehicle Controle.g., PO, QD10Tumor Volume, Tumor WeightBody Weight, Clinical Signs
25-(Methoxymethyl)quinolin-8-ole.g., 30 mg/kg, PO, QD10Tumor Volume, Tumor WeightBody Weight, Biomarkers (IHC)
3Positive Control (e.g., Paclitaxel)e.g., 10 mg/kg, IP, Q3D10Tumor Volume, Tumor WeightBody Weight, Survival
Table 3: Example Layout for a Xenograft Efficacy Study.

References

  • Stoyanova, A., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. Available at: [Link]

  • ResearchGate. (2023). (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

  • Czerska, M., et al. (2024). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available at: [Link]

  • Badowska-Rosłonek, K., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link]

  • Ogunmodede, O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-8-hydroxyquinoline. Available at: [Link]

  • National Toxicology Program. (n.d.). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). PMC - PubMed Central. Available at: [Link]

  • Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • ResearchGate. (2024). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available at: [Link]

  • Chemsrc. (n.d.). 5-(Hydroxymethyl)quinolin-8-ol | CAS#:4053-44-5. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). PMC. Available at: [Link]

  • Toxicokinetics an essential tool in drug discovery: A review article. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Method

formulation of 5-(Methoxymethyl)quinolin-8-ol for biological experiments

This guide outlines the technical protocols for formulating and handling 5-(Methoxymethyl)quinolin-8-ol (CAS: 7545-59-7), a derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1][2] This compound functions p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for formulating and handling 5-(Methoxymethyl)quinolin-8-ol (CAS: 7545-59-7), a derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1][2]

This compound functions primarily as a metal-binding agent (chelator) and ionophore .[1][2] Its biological activity—whether antimicrobial, anticancer, or neuroprotective—is strictly dependent on its interaction with transition metals (Cu²⁺, Zn²⁺, Fe²⁺/³⁺) and its ability to transport these ions across lipophilic cell membranes.[1]

Physicochemical Profile & Storage

Before formulation, the researcher must account for the compound's amphoteric nature (pyridine nitrogen and phenolic oxygen) and lipophilicity.[1]

ParameterSpecificationTechnical Note
CAS Number 7545-59-7Verify Certificate of Analysis (CoA) for purity (>95%).
Molecular Weight 189.21 g/mol Use this for molarity calculations.[1][2]
Solubility (Water) Low (< 1 mM)Do not attempt to dissolve directly in aqueous buffers.[2]
Solubility (Organic) DMSO (> 50 mM)Ethanol (> 20 mM)DMSO is the preferred vehicle for biological stocks.[2]
pKa Values ~4.8 (Pyridine N)~9.8 (Phenolic OH)At physiological pH (7.4), the molecule is largely neutral/zwitterionic, facilitating membrane permeation.[2]
Storage (Solid) -20°C, DesiccatedProtect from light.[1][2] Phenolic groups are oxidation-prone.[1][2]
Storage (Solution) -80°C (1 Month)Avoid repeated freeze-thaw cycles.
Stock Solution Preparation Protocol

Objective: Create a stable, high-concentration Master Stock to minimize DMSO volume in final assays.

Reagents Required:
  • 5-(Methoxymethyl)quinolin-8-ol (Solid)[1][2][3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)

  • Amber glass vials (to prevent photodegradation)

Step-by-Step Procedure:
  • Calculation: Target a 50 mM stock concentration.

    • Example: To prepare 1 mL of 50 mM stock, weigh 9.46 mg of powder.[1]

    • Formula:

      
      
      
  • Weighing: Weigh the powder into a sterile amber glass vial. Do not use plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks, as leaching can occur.[1][2]

  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.[1]

    • QC Check: The solution should be clear and yellow/orange.[1] If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term).

Biological Assay Formulation (In Vitro)

Critical Mechanism Note: 8-HQ derivatives often exhibit a "bell-shaped" dose-response curve due to the stoichiometry of metal binding (1:1 vs 1:2 complexes).[1][2] The formulation strategy must ensure the compound remains in solution when hitting the aqueous culture media.[1]

Workflow Diagram: Dilution Logic

FormulationWorkflow Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/PBS) Stock->Inter 1:100 Dilution (Vortex Immediately) Final Final Assay Well (5 µM, 0.1% DMSO) Inter->Final 1:100 Dilution into Cell Media Precip Check for Precipitation! Inter->Precip

Figure 1: Serial dilution strategy to prevent "shock precipitation" of the lipophilic compound upon contact with aqueous media.

Protocol for Cell Treatment:
  • Preparation of Intermediate Working Solution (100x):

    • Dilute the 50 mM DMSO stock 1:100 into serum-free media or PBS to create a 500 µM working solution.[1][2]

    • Note: The DMSO concentration is now 1%.[1]

    • Visual Check: Ensure no turbidity.[1] If turbid, reduce the stock concentration to 10 mM and repeat.[1]

  • Final Dosing:

    • Add the Intermediate Working Solution directly to the cell culture wells (containing serum-supplemented media) at a 1:100 ratio.[1]

    • Final Concentration: 5 µM.

    • Final DMSO: 0.01% (Well below the cytotoxicity threshold of 0.1–0.5%).[1]

  • Metal Supplementation (Optional but Recommended):

    • If testing metal-dependent toxicity (ionophore effect), prepare a 1:1 molar ratio of CuCl₂ or ZnCl₂ in the media before adding the compound, or treat cells with a pre-complexed solution.[1]

Scientific Rationale & Troubleshooting
Mechanism of Action: The Metal Factor

Unlike standard small molecule inhibitors, 5-(Methoxymethyl)quinolin-8-ol acts by manipulating cellular metallostasis.[1][2]

  • Apo-Ligand (Free Compound): Can strip metals from proteins (chelation).[1]

  • Holo-Ligand (Metal Complex): Can transport extracellular metals (Cu, Zn) into the cell, increasing intracellular oxidative stress (ROS) or inhibiting proteasomes.[1]

Experimental Variable Control:

  • Serum Effects: Fetal Bovine Serum (FBS) contains albumin, which binds both 8-HQs and metals.[1] If efficacy is lower than expected, try reducing FBS to 1–2% or using serum-free media for short durations (4–6 hours).[1]

  • Trace Metals: Standard media (DMEM/RPMI) contains background iron and zinc. For precise mechanistic studies, use Chelex-treated media to define the baseline metal content.[1]

Pathway Visualization: Ionophore Activity

Mechanism cluster_0 Transport Extracellular Extracellular Space (High Cu2+/Zn2+) Membrane Cell Membrane (Lipophilic Barrier) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular ROS ROS Generation (Fenton Reaction) Intracellular->ROS Dissociation/Redox Proteasome Proteasome Inhibition Intracellular->Proteasome Target Interaction Ligand 5-(Methoxymethyl)-8-HQ (Ligand) Complex Lipophilic Complex (Ligand-Metal) Ligand->Complex binds Metal Metal Ion (Cu2+) Metal->Complex Complex->Membrane Permeates

Figure 2: The "Trojan Horse" mechanism.[1][2] The lipophilic ligand binds extracellular metals, transports them across the membrane, and releases them intracellularly to induce toxicity or signaling changes.[1]

Safety & Handling
  • Hazard Identification: 8-Hydroxyquinoline derivatives are potential skin and eye irritants.[1][2] They may also be genotoxic due to DNA intercalation or oxidative damage.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.

  • Waste Disposal: Dispose of as hazardous chemical waste.[1] Do not pour down the drain due to high aquatic toxicity (chelation of environmental metals).[1]

References
  • Prana Biotechnology (Alterity Therapeutics). PBT2: A Novel Metal Chaperone for the Treatment of Alzheimer's Disease.[1] (Mechanistic basis for 8-HQ derivatives).

  • Oliveri, V. et al. (2012). 8-Hydroxyquinolines as antitumor agents.[1][2][4][5][6]Current Medicinal Chemistry .

  • Song, Y. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[1][4][7][8]Molecules .[1][3][4][6][7][8][9][10][11][12][13][14]

  • PubChem Compound Summary. 5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7).[1][2][9]National Center for Biotechnology Information .[1]

Sources

Application

protocol for metal complex synthesis with 8-hydroxyquinolines

Executive Summary This guide provides high-fidelity protocols for the synthesis of metal complexes using 8-hydroxyquinoline (8-HQ/Oxine). While 8-HQ is a "privileged structure" in both optoelectronics (OLEDs) and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides high-fidelity protocols for the synthesis of metal complexes using 8-hydroxyquinoline (8-HQ/Oxine). While 8-HQ is a "privileged structure" in both optoelectronics (OLEDs) and medicinal chemistry (neuroprotection/oncology), the synthesis requirements for these two fields are diametrically opposed.

  • OLED Applications (e.g., Alq3): Require hyper-purity (>99.995%), anhydrous conditions, and specific polymorph control (meridional isomer).

  • Medicinal Applications (e.g., CuQ2, ZnQ2): Prioritize physiological solubility, defined hydration states, and removal of free ligand to prevent off-target toxicity.

This note details two distinct workflows: the Buffered Precipitation Method for optoelectronics and the Solvothermal Equilibrium Method for bio-inorganic candidates.

Scientific Foundation: The Chelation Mechanism

To synthesize these complexes reproducibly, one must understand the protonation states of the ligand. 8-HQ acts as a bidentate monoanionic ligand (


-donor).
  • pKa1 (~5.0): Deprotonation of the pyridinium nitrogen (

    
    ).
    
  • pKa2 (~9.9): Deprotonation of the phenol (

    
    ).
    

The Synthesis Logic: Successful complexation requires a pH window where the phenol is deprotonated (or easily displaced) while preventing the formation of metal hydroxides (


).
  • For Al(III): The window is narrow (pH 5.0–7.0). Above pH 8, aluminates form; below pH 4, the complex dissociates.

  • For Cu(II): The complex is highly stable and can precipitate at lower pH (~3.0–5.0), often requiring strong acidic washing to remove trapped reactants.

Diagram 1: Chelation & Resonance Workflow

ChelationMechanism cluster_stability Irving-Williams Stability Series Ligand 8-Hydroxyquinoline (Neutral Zwitterion) Intermediate Anionic Species (Phenolate) Ligand->Intermediate Deprotonation (pKa ~9.9) Base Base (OAc- or NH3) Proton Scavenger Base->Intermediate Complex Metal-8HQ Complex (Precipitate) Intermediate->Complex Coordination Metal Metal Salt (Al3+, Cu2+, Zn2+) Metal->Complex Chelation (N,O-binding) Order Mg2+ < Zn2+ < Cu2+ > Ni2+

Caption: Logical flow of deprotonation and chelation. Note that Cu(II) forms the most thermodynamically stable complex (Irving-Williams series), allowing for harsher purification conditions than Zn(II) or Al(III).

Protocol A: Optoelectronic Grade Alq3 (Tris-8-hydroxyquinoline aluminum)

Target: High-purity yellow powder, highly fluorescent. Critical Spec: Free of Fe/Cu impurities (quenchers) and ionic chlorides.

Reagents:
  • Aluminum Nitrate Nonahydrate (

    
    ) - Avoid chloride salts to prevent halide contamination in OLEDs.
    
  • 8-Hydroxyquinoline (Sublimed grade).

  • Acetic Acid (Glacial) & Ammonium Hydroxide (28%).

  • Solvent: 18 MΩ Deionized Water.

Step-by-Step Methodology:
  • Ligand Preparation (The Buffer Solution):

    • Dissolve 3.0 equivalents of 8-HQ in water containing 5% acetic acid.

    • Why: 8-HQ is insoluble in neutral water. Acidifying protonates the nitrogen, solubilizing the ligand.

  • Metal Addition:

    • Dissolve 1.0 equivalent of

      
       in minimal water.
      
    • Add slowly to the ligand solution. The solution will remain clear (pH < 4).

  • Controlled Precipitation (pH Swing):

    • CRITICAL STEP: Slowly add

      
       (diluted 1:1) dropwise under vigorous stirring.
      
    • Monitor pH continuously. A yellow precipitate will begin forming at pH ~4.5.

    • Stop point: Stop addition exactly at pH 7.0 .

    • Reasoning: Going to pH > 8.5 causes formation of

      
       and co-precipitation of hydroxides, which degrade device lifetime.
      
  • Digestion:

    • Heat the slurry to 60°C for 1 hour. This "Ostwald ripening" promotes the conversion of kinetic amorphous material into the thermodynamic

      
      -phase (meridional isomer).
      
  • Workup:

    • Filter while warm. Wash 3x with warm water (removes nitrate) and 1x with cold methanol (removes unreacted ligand).

    • Dry in a vacuum oven at 100°C for 4 hours.

  • Purification (Sublimation):

    • Crude Alq3 must be purified via Train Sublimation .

    • Conditions:

      
       Torr, Source Temp: 280°C.
      
    • Collect the central zone crystals; discard the ash (non-volatile oxides) and the volatile front (free ligand).

Protocol B: Bio-Active Copper(II) Bis(8-HQ) (CuQ2)

Target: Microcrystalline green powder for biological assay. Critical Spec: Defined stoichiometry (1:2) and absence of free copper ions (neurotoxicity).

Reagents:
  • Copper(II) Acetate Monohydrate (

    
    ).
    
  • 8-Hydroxyquinoline.[1][2][3][4][5][6][7][8][9][10][11]

  • Solvent: Methanol (MeOH).[7]

Step-by-Step Methodology:
  • Solvothermal Setup:

    • Prepare a 0.2 M solution of 8-HQ in MeOH (Solution A).

    • Prepare a 0.1 M solution of

      
       in MeOH (Solution B).
      
    • Note: Acetate is preferred over chloride because the acetate ion acts as a weak base, driving the deprotonation of the phenol without added NaOH.

  • Mixing:

    • Add Solution B to Solution A (Maintain 1:2.2 molar ratio; slight excess ligand ensures all copper is bound).

    • A heavy olive-green precipitate forms immediately.

  • Reflux:

    • Reflux at 65°C for 2 hours.

    • Why: This ensures the displacement of any coordinated water molecules if the anhydrous square-planar form is desired.

  • Purification (The "Acid Wash"):

    • Filter the solid.[1][8][10]

    • Wash with hot methanol (removes excess 8-HQ).

    • Optional for high purity: Wash with dilute acetic acid (0.1 M).

    • Reasoning: CuQ2 is stable at pH 3, whereas free Cu(OH)2 or loosely bound impurities will dissolve. This ensures the solid is strictly the chelate.

  • Drying:

    • Dry at 80°C under vacuum.

    • Caution: Overheating (>150°C) can cause phase changes or decomposition in air.

Comparative Data & Troubleshooting

Table 1: Physicochemical Properties & Process Parameters
ParameterAlq3 (OLED)CuQ2 (Medicinal)ZnQ2 (Fluorescent Probe)
Coordination Geometry Octahedral (Meridional)Square Planar (often stacks)Distorted Octahedral (hydrated)
Stoichiometry (M:L) 1 : 31 : 21 : 2
Optimal Precipitation pH 6.0 – 7.03.5 – 5.55.5 – 7.5
Fluorescence Strong (Green, ~520nm)Quenched (Paramagnetic)Strong (Yellow-Green)
Major Impurity Risk

(if pH > 8)
Free Copper (if ligand deficient)Hydrates (

)
Purification Method SublimationRecrystallization (DMF/MeOH)Recrystallization (Ethanol)
Diagram 2: Synthesis Workflow Decision Tree

SynthesisWorkflow cluster_Al Aluminum (Al3+) cluster_Cu Copper (Cu2+) Start Select Metal Precursor Solvent Select Solvent System Start->Solvent Al_Path Al(NO3)3 + 3 eq. 8-HQ in Acetate Buffer Solvent->Al_Path Aqueous/Acidic Cu_Path Cu(OAc)2 + 2 eq. 8-HQ in Methanol Solvent->Cu_Path Organic (MeOH) pH_Adj Adjust pH to 6.5-7.0 (NH4OH) Al_Path->pH_Adj Sublime Vacuum Sublimation (OLED Grade) pH_Adj->Sublime Reflux Reflux 2 hrs (Thermodynamic Control) Cu_Path->Reflux Wash Acid Wash + MeOH Rinse (Remove free Cu/Ligand) Reflux->Wash

Caption: Decision matrix for synthesis. Note the divergence in purification: Alq3 relies on sublimation for phase purity, while CuQ2 relies on solvent washing due to its high stability constants.

Analytical Validation

  • NMR Spectroscopy (Zn/Al only):

    • Cu(II) is paramagnetic and will broaden signals to uselessness.

    • For Alq3: Check the chemical shift of the C2-proton on the quinoline ring. A sharp singlet indicates pure meridional phase. Multiple peaks suggest a fac/mer mixture.

  • Elemental Analysis (CHN):

    • Crucial for Medicinal Chemistry.

    • Failure Mode: If Carbon % is low, the complex is likely a hydrate (e.g.,

      
      ) rather than the anhydrous species. Dry at 120°C to convert.
      
  • Photoluminescence (PL):

    • Dissolve Alq3 in

      
      .[10] Excitation at 365 nm should yield a peak at 520–530 nm.
      
    • QC Check: Any blue shift (<500 nm) implies ligand degradation or oxidation.

References

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. Link

    • Foundational paper establishing Alq3 as the electron transport layer standard.
  • Katoh, R., et al. (2022). One-Step Synthesis of High Pure Tris(8-hydroxyquinoline)aluminum for Optics and Photonics.[4] Materials, 15(3), 734. Link

    • Modern "green" synthesis and sublim
  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252–274. Link

    • Review of Cu/Zn complexes in neurodegener
  • Cipurković, A., et al. (2021).[1] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][3][8] Open Journal of Applied Sciences, 11, 1-10. Link

    • Specific protocols for Cu(II)
  • Irving, H., & Rossotti, H. S. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline. Journal of the Chemical Society, 2910-2918. Link

    • The definitive source for stability constants and pH windows.

Sources

Method

application of 5-(Methoxymethyl)quinolin-8-ol in material science

Application Note: Advanced Functionalization of 5-(Methoxymethyl)quinolin-8-ol (MMQ) for Optoelectronic and Sensing Architectures Executive Summary This guide details the synthesis, characterization, and material integra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization of 5-(Methoxymethyl)quinolin-8-ol (MMQ) for Optoelectronic and Sensing Architectures

Executive Summary

This guide details the synthesis, characterization, and material integration of 5-(Methoxymethyl)quinolin-8-ol (MMQ) . While the parent compound, 8-hydroxyquinoline (8-HQ), is ubiquitous in coordination chemistry (e.g., Alq3 in OLEDs), its poor solubility in common organic solvents often limits solution-processing applications. The introduction of a methoxymethyl group at the C5 position significantly enhances solubility and lipophilicity without disrupting the N,O-chelating pocket.

Key Applications Covered:

  • Solution-Processable OLEDs: Synthesis of amorphous Al(III) complexes with reduced crystallization tendencies.

  • Fluorescent Chemo-Sensing: "Turn-on" detection of Zn²⁺ and Al³⁺ in environmental samples.

  • Resin Functionalization: Utilizing the methoxymethyl moiety as a latent electrophile for crosslinking in phenolic resins.

Chemical Foundation & Mechanism[1]

Molecule: 5-(Methoxymethyl)quinolin-8-ol (MMQ) CAS: 30465-68-0 Molecular Weight: 189.21 g/mol

Mechanistic Advantage: The methoxymethyl group (-CH₂OCH₃) serves two critical functions:

  • Steric & Lipophilic Modulation: It disrupts the π-π stacking prevalent in unsubstituted 8-HQ, thereby increasing solubility in solvents like THF, chloroform, and toluene. This is critical for spin-coating uniform thin films.

  • Electronic Tuning: The weak electron-donating effect at the C5 position increases the electron density on the phenolate oxygen, slightly increasing the stability constant (

    
    ) for hard Lewis acids (Al³⁺, Ga³⁺).
    
Visualization: Synthesis & Functionalization Pathway

MMQ_Synthesis_Pathway cluster_mechanism Functional Logic HQ 8-Hydroxyquinoline (Starting Material) CMQ 5-(Chloromethyl)quinolin-8-ol (Intermediate) HQ->CMQ HCHO, HCl (gas) Chloromethylation MMQ 5-(Methoxymethyl)quinolin-8-ol (Target Ligand) CMQ->MMQ MeOH, NaHCO3 Nucleophilic Sub. Al_Complex Al(MMQ)3 (Emissive Complex) MMQ->Al_Complex AlCl3, pH 6-7 Chelation

Figure 1: Synthetic route from 8-HQ to MMQ and subsequent metal complexation. The methoxymethyl group is installed via a chloromethyl intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-(Methoxymethyl)quinolin-8-ol (MMQ)

Prerequisite: This synthesis proceeds via the 5-chloromethyl derivative (CMQ).

Reagents:

  • 8-Hydroxyquinoline (99%)

  • Formaldehyde (37% aq.)

  • Hydrochloric acid (conc.)[1][2]

  • Methanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Chloromethylation (Formation of CMQ):

    • Dissolve 8-HQ (14.5 g, 0.1 mol) in 15 mL conc. HCl and 15 mL formaldehyde (37%).

    • Critical Step: Pass dry HCl gas through the solution at 0–5°C for 2 hours. Why? Saturation with HCl drives the electrophilic aromatic substitution at the C5 position (Mannich-type).

    • Allow the mixture to stand at room temperature for 2 hours.

    • Pour onto crushed ice. Neutralize carefully with NaHCO₃ to pH 7.

    • Filter the yellow precipitate (CMQ), wash with cold water, and dry in a vacuum desiccator. Note: CMQ is a skin irritant; handle with care.

  • Methoxylation (Conversion to MMQ):

    • Suspend the dried CMQ (10 g) in 100 mL of anhydrous methanol.

    • Add NaHCO₃ (5.0 g) as an acid scavenger.

    • Reflux the mixture for 6–8 hours. Mechanism: The benzylic chloride is displaced by methoxide/methanol via an SN1-like pathway facilitated by the resonance stabilization of the quinoline ring.

    • Evaporate methanol under reduced pressure.[1]

    • Dissolve residue in CH₂Cl₂ (50 mL) and wash with water (3 x 20 mL) to remove salts.

    • Dry over MgSO₄, filter, and recrystallize from hexane/ethyl acetate (3:1).

    • Yield Target: ~65–70%. Appearance: Pale yellow crystals.

Protocol B: Fabrication of Fluorescent Al(MMQ)₃ Thin Films

Application: Solution-processed OLEDs or fluorescent coatings.

Reagents:

  • MMQ (Synthesized in Protocol A)

  • AlCl₃·6H₂O

  • Poly(methyl methacrylate) (PMMA) - Optical Grade

  • Solvent: Chlorobenzene or Toluene

Methodology:

  • Ligand Complexation:

    • Dissolve MMQ (3 mmol) in Ethanol (20 mL).

    • Dissolve AlCl₃·6H₂O (1 mmol) in water (5 mL).

    • Mix solutions. Adjust pH to 6.5 using 1M NH₄OH dropwise. A fluorescent yellow precipitate forms immediately.

    • Filter, wash with water, and dry at 80°C under vacuum.

  • Thin Film Fabrication (Spin Coating):

    • Prepare a Host Solution : 20 mg/mL PMMA in Chlorobenzene.

    • Prepare a Dopant Solution : 5 mg/mL Al(MMQ)₃ in Chlorobenzene. Note: Al(MMQ)₃ shows superior solubility compared to Alq3, allowing higher doping concentrations without aggregation.

    • Mix Host:Dopant at a 10:1 volume ratio.

    • Spin coat onto UV-Ozone treated quartz substrates:

      • Step 1: 500 rpm for 5 sec (Spread)

      • Step 2: 2000 rpm for 45 sec (Thinning)

    • Anneal at 90°C for 15 mins to remove solvent.

Data Output:

Parameter Alq3 (Standard) Al(MMQ)₃ (Modified)
Solubility (CHCl₃) < 2 mg/mL > 15 mg/mL
Film Morphology Crystallizes over time Stable Amorphous

| Emission Peak | ~520 nm (Green) | ~535 nm (Yellow-Green) |

Sensing Application: Heavy Metal Detection

MMQ acts as a "Turn-On" fluorescent sensor for diamagnetic ions (Zn²⁺, Cd²⁺) and a "Turn-Off" sensor for paramagnetic ions (Cu²⁺, Fe³⁺).

Mechanism of Sensing
  • Free Ligand: Weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the quinoline nitrogen to the excited fluorophore.

  • Chelated Ligand (Zn²⁺): Metal binding locks the nitrogen lone pair, blocking PET and activating strong fluorescence (Chelation Enhanced Fluorescence - CHEF).

Visualization: Sensing Logic

Sensing_Mechanism Free_MMQ Free MMQ Ligand (Weak Fluorescence) Zn_Complex Zn-MMQ Complex (PET Blocked -> Strong Emission) Free_MMQ->Zn_Complex Chelation Cu_Complex Cu-MMQ Complex (Paramagnetic Quenching -> No Emission) Free_MMQ->Cu_Complex Chelation Zn_Input Analyte: Zn2+ Zn_Input->Zn_Complex Cu_Input Analyte: Cu2+ Cu_Input->Cu_Complex

Figure 2: Differential fluorescence response of MMQ to Zinc and Copper ions.

Protocol C: Determination of Zn²⁺ in Aqueous Media
  • Stock Solution: Prepare 1 mM MMQ in Acetonitrile (MeCN).

  • Buffer: HEPES buffer (10 mM, pH 7.2).

  • Procedure:

    • Add 10 μL of MMQ stock to 2.0 mL of Buffer/MeCN (1:1 v/v).

    • Titrate with Zn(OAc)₂ solution (0–50 μM).

    • Excitation Wavelength: 370 nm .

    • Monitor Emission: 490–550 nm .

  • Result: Intensity increases linearly with [Zn²⁺] until saturation (1:2 stoichiometry).

References

  • Synthesis of 5-substituted 8-hydroxyquinolines: Burckhalter, J. H., & Leib, R. I. (1961).[2][3] Amino- and Chloromethylation of 8-Quinolinol.[4] Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions. Journal of Organic Chemistry, 26(10), 4078–4083.[3]

  • Metal Complexes & Antimicrobial Activity: Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021).[3] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[5] Open Journal of Applied Sciences, 11, 1-10.

  • Extraction & Solubility Properties: Ohashi, K., et al. (1998). Linear Solvation Energy Relationship (LSER) Analysis of Liquid–Liquid Distribution Constants of 8-Hydroxyquinoline and Its Derivatives. Bunseki Kagaku.

  • Fluorescence Sensing Mechanisms: Albrecht, M. (2022). 8-Hydroxyquinoline-Based Chemo-Sensors: A Review of the Last Decade. Molecules, 27(18), 5845.

Sources

Application

methods for assessing the genotoxicity of quinoline derivatives

Application Note: Advanced Genotoxicity Assessment of Quinoline Derivatives Executive Summary & The Quinoline Paradox Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Genotoxicity Assessment of Quinoline Derivatives

Executive Summary & The Quinoline Paradox

Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (chloroquine), antibiotics (fluoroquinolones), and kinase inhibitors. However, they present a distinct "Quinoline Paradox": the same electronic properties that facilitate therapeutic DNA intercalation or enzyme binding also predispose them to genotoxicity.

Critical Mechanism: Unlike simple alkylating agents, quinolines often exhibit mechanism-dependent genotoxicity .

  • Metabolic Activation: Simple quinolines are pro-mutagens, requiring CYP450-mediated oxidation (typically at the 2,3-position) to form reactive epoxides that covalently bind DNA.

  • Topoisomerase Inhibition: Substituted quinolines (e.g., fluoroquinolones) often act as Topoisomerase II poisons, stabilizing the DNA-enzyme cleavage complex, leading to double-strand breaks (clastogenicity) without necessarily forming DNA adducts.

Therefore, a standard "tick-box" battery is insufficient. This guide details an Integrated Testing Strategy (ITS) optimized for quinolines, prioritizing metabolic activation conditions and mechanistic differentiation.

Strategic Workflow

The following decision tree outlines the tiered approach for assessing quinoline derivatives.

QuinolineAssessment Start New Quinoline Derivative InSilico Tier 1: In Silico Screening (QSAR & Structural Alerts) Start->InSilico Ames Tier 2: Ames Test (OECD 471) *Critical: Pre-incubation Method* InSilico->Ames Alert: N-position/Sidechains Decision1 Ames Positive? Ames->Decision1 MN Tier 3: In Vitro Micronucleus (OECD 487) (Clastogenicity/Aneugenicity) Decision1->MN No Stop_Mutagen High Risk: Mutagenic Carcinogen Decision1->Stop_Mutagen Yes (S9 dependent) Mech Tier 4: Mechanistic Validation (Topo II Inhibition / Comet Assay) MN->Mech Positive (MN increase) Safe Low Genotoxic Potential MN->Safe Negative Mech->Stop_Mutagen DNA Adducts Confirmed Stop_Clastogen Risk: Topo II Poison (Threshold-based risk?) Mech->Stop_Clastogen Topo II Inhibition Confirmed

Figure 1: Tiered Genotoxicity Assessment Workflow. Note the specific requirement for pre-incubation in Tier 2 to maximize metabolic activation.

Tier 1: In Silico & Structural Alerts

Before wet-lab testing, screen candidates for specific quinoline-associated alerts.

  • Epoxidation Sites: Unsubstituted positions (especially 2,3) on the quinoline ring are prone to CYP450 epoxidation. Substituents at these positions (e.g., methyl, chloro) can block metabolic activation, potentially reducing mutagenicity [1].

  • Intercalation Potential: Planar, fused ring systems (e.g., nitro-quinolines) are high-risk for direct intercalation frameshift mutations.

Tier 2: The Optimized Ames Test (OECD 471)

The Challenge: Standard plate incorporation methods often yield false negatives for quinolines because the short contact time between the S9 fraction and the compound limits the generation of the reactive epoxide metabolite.

The Solution: You must use the Pre-incubation Method .

Protocol A: Ames Test with Pre-incubation

Objective: Detect point mutations (TA100) and frameshifts (TA98) driven by metabolic activation.

Materials:

  • Strains: S. typhimurium TA98, TA100 (essential); TA1537 (sensitive to acridines/quinolines).

  • Metabolic Activation: Rat Liver S9 (induced with Phenobarbital/5,6-Benzoflavone).

    • Optimization: Use 10% and 30% S9 concentration. Quinolines often require higher S9 loading for bioactivation.

Step-by-Step Methodology:

  • Preparation:

    • Grow bacterial cultures to late exponential phase (

      
       cells/mL).
      
    • Prepare S9 Mix: 10% S9 fraction in cofactor solution (NADPH, G-6-P, MgCl2, KCl, Phosphate buffer pH 7.4).

  • Pre-incubation (Critical Step):

    • In sterile glass tubes, add:

      • 0.1 mL Test Compound (dissolved in DMSO; ensure solubility).

      • 0.5 mL S9 Mix (or Phosphate buffer for -S9 controls).

      • 0.1 mL Bacterial Culture.

    • Incubate at 37°C for 20–30 minutes with moderate shaking. This step allows the CYP450 enzymes to generate the short-lived epoxide metabolite in the immediate vicinity of the bacteria.

  • Plating:

    • Add 2.0 mL molten Top Agar (containing trace Histidine/Biotin) to the tube.

    • Vortex briefly (3 sec) and pour onto Minimal Glucose Agar plates.

  • Incubation & Scoring:

    • Incubate plates inverted at 37°C for 48–72 hours.

    • Count revertant colonies.[1]

Data Interpretation:

  • Positive: Dose-dependent increase

    
     2-fold over solvent control.
    
  • Quinoline Specific: If TA100 is positive only with S9, the mechanism is likely metabolic epoxidation. If TA98 is positive without S9, suspect direct intercalation (frameshift).

Tier 3: In Vitro Micronucleus Assay (OECD 487)

If the Ames test is negative, the compound may still cause chromosomal damage (clastogenicity) via Topoisomerase inhibition, which Ames strains (prokaryotes) cannot detect efficiently.

Protocol B: Cytokinesis-Block Micronucleus (CBMN) Assay

Objective: Detect chromosomal breaks (clastogens) and chromosome loss (aneugens).

Cell System: TK6 cells (p53 competent) or CHO-K1 cells.

Step-by-Step Methodology:

  • Treatment:

    • Short Treatment (+/- S9): Treat cells for 3–4 hours.

    • Extended Treatment (-S9): Treat cells for 1.5–2.0 cell cycles (24 hours). Crucial for detecting Topo II inhibitors which act during DNA replication (S-phase).

  • Cytokinesis Block:

    • Wash cells.

    • Add Cytochalasin B (3–6 µg/mL) to block cytoplasmic division but allow nuclear division.

    • Incubate for 1.5–2.0 cell cycles.

  • Harvesting:

    • Hypotonic shock (0.075 M KCl) to swell cells.

    • Fixation (Methanol:Acetic acid 3:1).

    • Stain with Acridine Orange or DAPI.

  • Scoring:

    • Analyze Binucleated Cells (BNCs) only.

    • Score 2,000 BNCs per concentration for the presence of Micronuclei (MN).

Quinoline Specific Note: Quinolines can be cytotoxic. Ensure the highest concentration produces 55% ± 5% cytotoxicity (measured by Replication Index) to avoid false positives driven by apoptosis [2].

Tier 4: Mechanistic Differentiation (Topo II vs. Adducts)

If the Micronucleus test is positive, you must determine why. This impacts risk assessment:

  • DNA Reactive (Adducts): Non-threshold mechanism (High Risk).

  • Topo II Inhibitor: Threshold mechanism (Manageable Risk).

Mechanism Visualization

QuinolineMechanism cluster_Metabolic Metabolic Activation (Ames +) cluster_Topo Enzyme Inhibition (MN +) Q Quinoline Derivative CYP CYP450 (S9 Fraction) Q->CYP Topo Topoisomerase II Q->Topo Intercalation Epox 2,3-Epoxide (Electrophile) CYP->Epox Adduct Covalent DNA Adduct Epox->Adduct DNA Binding Complex Cleavable Complex Stabilization Topo->Complex Break Double Strand Break Complex->Break

Figure 2: Dual mechanisms of Quinoline Genotoxicity. Left: Metabolic activation leading to adducts. Right: Topoisomerase II poisoning leading to strand breaks.

Protocol C: Topoisomerase II Decatenation Assay

Objective: Confirm if the compound inhibits Topo II catalytic activity.

  • Substrate: Kinetoplast DNA (kDNA) – a network of interlocked circular DNA.[2][3]

  • Reaction: Mix Human Topo II

    
    , kDNA, ATP, and Test Compound.
    
  • Incubation: 37°C for 30 mins.

  • Analysis: Run on 1% agarose gel with Ethidium Bromide.

    • Functional Topo II releases free minicircles (migrate into gel).

    • Inhibited Topo II leaves kDNA in the well (does not migrate).

  • Result: If the compound prevents the release of minicircles, it is a Topo II inhibitor [3].[2]

Data Presentation: Reference Values

AssayEndpointQuinoline Interpretation
Ames (TA100) Revertant ColoniesPositive (+S9): Indicates epoxide formation.
Ames (TA98) Revertant ColoniesPositive (-S9): Indicates direct intercalation.
In Vitro MN % MicronucleiPositive: Indicates chromosome breakage (clastogen).
Topo II Assay kDNA DecatenationInhibition: Confirms enzyme poison mechanism (Threshold likely).

References

  • Saeki, K. et al. (1997). Mutagenicity and metabolism of quinoline and its derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.[4]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.[2] Nature Reviews Cancer.

  • ICH. (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges for 5-(Methoxymethyl)quinolin-8-ol and its Intermediates

Welcome to the Technical Support Center for the synthesis and purification of 5-(Methoxymethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-(Methoxymethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important quinoline derivative and its key intermediates. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity material.

Introduction: Navigating the Synthetic Landscape

The synthesis of 5-(Methoxymethyl)quinolin-8-ol typically follows a two-step sequence starting from the readily available 8-hydroxyquinoline. This pathway involves an initial chloromethylation to introduce the reactive chloromethyl group at the 5-position, followed by a nucleophilic substitution with a methoxide source to yield the desired product. While seemingly straightforward, each step presents unique purification challenges that can impact the final yield and purity. This guide will dissect these challenges and provide robust solutions.

Synthesis_Workflow A 8-Hydroxyquinoline B 5-(Chloromethyl)quinolin-8-ol Hydrochloride A->B Chloromethylation (HCHO, HCl) C 5-(Methoxymethyl)quinolin-8-ol B->C Methoxylation (CH3ONa or CH3OH/Base)

Caption: Synthetic pathway to 5-(Methoxymethyl)quinolin-8-ol.

Part 1: Troubleshooting Guide for Intermediate: 5-(Chloromethyl)quinolin-8-ol Hydrochloride

The chloromethylation of 8-hydroxyquinoline is a critical first step, and the purity of the resulting 5-(chloromethyl)quinolin-8-ol hydrochloride intermediate directly influences the success of the subsequent methoxylation.

Q1: My chloromethylation reaction of 8-hydroxyquinoline resulted in a dark, tarry crude product that is difficult to handle. What went wrong and how can I purify it?

A1: Causality and Troubleshooting

The formation of tarry by-products in chloromethylation reactions, particularly with active aromatic compounds like 8-hydroxyquinoline, is a common issue. It often stems from several factors:

  • Over-reaction and Polymerization: The highly reactive chloromethyl group can react with other molecules of 8-hydroxyquinoline or the product itself, leading to the formation of polymeric materials. This is often exacerbated by prolonged reaction times or elevated temperatures.

  • Side Reactions: Besides the desired 5-substitution, minor amounts of 7-substituted or 5,7-disubstituted products can form. These isomers can contribute to the complex and often oily nature of the crude product.[1]

  • Acid-Catalyzed Degradation: The strongly acidic conditions required for chloromethylation can lead to the degradation of the starting material or product if not carefully controlled.

Purification Protocol: Acid-Base Extraction and Recrystallization

A robust method to purify the crude 5-(chloromethyl)quinolin-8-ol hydrochloride involves a combination of acid-base extraction and recrystallization.

  • Initial Work-up:

    • Upon completion of the reaction, carefully quench the reaction mixture by pouring it onto crushed ice. This helps to control the exotherm and precipitate the hydrochloride salt of the product.

    • Filter the crude solid. The filtrate will contain unreacted reagents and some of the more soluble impurities.

  • Acid-Base Purification:

    • Suspend the crude solid in water and slowly add a base, such as sodium bicarbonate (NaHCO₃) solution, until the pH is neutral (pH ~7).[2][3] This will neutralize the hydrochloride salt and precipitate the free base of 5-(chloromethyl)quinolin-8-ol. Be cautious as CO₂ evolution will occur.

    • The free base is often less soluble in water and will precipitate as a solid that can be collected by filtration. This step is crucial for removing highly polar, water-soluble impurities.

    • Wash the filtered solid with copious amounts of water to remove any remaining salts.

  • Recrystallization:

    • The free base can then be recrystallized from a suitable solvent system. An ethanol-water mixture is often effective.[3]

    • Dissolve the crude free base in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

  • Conversion back to Hydrochloride Salt (if required):

    • If the hydrochloride salt is the desired form for the next step, dissolve the purified free base in a suitable organic solvent (e.g., anhydrous diethyl ether or dichloromethane) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Table 1: Troubleshooting Chloromethylation of 8-Hydroxyquinoline

Problem Potential Cause Solution
Dark, tarry productOver-reaction, polymerization, side reactions.Control reaction temperature and time carefully. Use the described acid-base workup and recrystallization.
Low yieldIncomplete reaction, loss during workup.Ensure sufficient reaction time. Be careful during pH adjustments to avoid product decomposition.
Product is an oilPresence of isomeric impurities or residual solvent.Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. Follow with recrystallization.

Part 2: Purification Challenges for 5-(Methoxymethyl)quinolin-8-ol

The conversion of 5-(chloromethyl)quinolin-8-ol to its methoxymethyl ether is generally a clean reaction, but purification is still necessary to remove unreacted starting material, by-products, and inorganic salts.

Q2: After reacting 5-(chloromethyl)quinolin-8-ol with sodium methoxide, my crude product shows the presence of both starting material and the desired 5-(methoxymethyl)quinolin-8-ol on TLC. How can I effectively separate them?

A2: Causality and Purification Strategy

Incomplete conversion is a common reason for the presence of starting material. The key to a successful purification is to exploit the differences in polarity and solubility between the starting material and the product.

Purification Protocol: Column Chromatography

Column chromatography is the most effective method for separating the slightly more polar starting material from the less polar product.[4]

Chromatography_Logic cluster_0 Crude Mixture cluster_1 Column Chromatography cluster_2 Purified Fractions cluster_3 Later Fractions Crude 5-(Methoxymethyl)quinolin-8-ol (Product - Less Polar) + 5-(Chloromethyl)quinolin-8-ol (Starting Material - More Polar) Column Stationary Phase: Silica Gel Crude->Column Elution Mobile Phase Gradient: Hexane -> Ethyl Acetate Column->Elution Product Early Fractions: Pure 5-(Methoxymethyl)quinolin-8-ol Elution->Product StartingMaterial Later Fractions: 5-(Chloromethyl)quinolin-8-ol Elution->StartingMaterial

Caption: Logic diagram for purification by column chromatography.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent, such as hexane or a hexane/ethyl acetate mixture (e.g., 9:1).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.

    • The less polar product, 5-(methoxymethyl)quinolin-8-ol, will elute from the column first.

    • The more polar starting material, 5-(chloromethyl)quinolin-8-ol, will elute later.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by thin-layer chromatography (TLC). Combine the fractions containing the pure product and evaporate the solvent to obtain the purified 5-(methoxymethyl)quinolin-8-ol.

Table 2: Recommended Column Chromatography Conditions

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds with moderate polarity differences.
Mobile Phase Gradient of Hexane and Ethyl AcetateAllows for good separation of the less polar product from the more polar starting material.
Detection UV light (254 nm)Both the starting material and product are UV active, allowing for easy visualization on TLC plates.

Q3: My final 5-(methoxymethyl)quinolin-8-ol product is a yellow oil that won't crystallize. How can I obtain a solid product?

A3: Troubleshooting and Purification

The oily nature of the final product can be due to the presence of minor impurities or the inherent physical properties of the compound.

  • Purity Check: First, ensure the purity of the oil by TLC or HPLC. If impurities are present, repeat the column chromatography.

  • Recrystallization Attempts: Even if the product is an oil at room temperature, it may be induced to crystallize from a suitable solvent system at low temperatures.

    • Solvent Screening: Experiment with different solvent systems. A good starting point is a non-polar solvent in which the compound is sparingly soluble at room temperature but soluble when hot (e.g., hexane, heptane, or a mixture of ethyl acetate and hexane).

    • Procedure: Dissolve the oil in a minimal amount of the chosen hot solvent. Allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Trituration: If recrystallization fails, trituration can be effective. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexane or diethyl ether are often good choices for this purpose.

Part 3: Frequently Asked Questions (FAQs)

Q4: What are the potential side products in the chloromethylation of 8-hydroxyquinoline?

A4: Besides the desired 5-(chloromethyl)quinolin-8-ol, several side products can form:

  • 7-Chloro-8-hydroxyquinoline: Due to the activating nature of the hydroxyl group, some substitution can occur at the 7-position.

  • 5,7-Dichloromethyl-8-hydroxyquinoline: If an excess of the chloromethylating agent is used or the reaction is allowed to proceed for too long, disubstitution can occur.

  • Polymeric materials: As mentioned earlier, self-condensation of the reactive chloromethylated products can lead to the formation of tars.

Q5: How stable is the methoxymethyl (MOM) ether group on the quinoline ring during purification?

A5: Methoxymethyl ethers are generally stable to basic and weakly acidic conditions.[5] However, they can be cleaved under strongly acidic conditions.[6] Therefore, during work-up and purification, it is advisable to avoid prolonged exposure to strong acids. The use of a mild base like sodium bicarbonate for neutralization is recommended.

Q6: Can I use a different method to introduce the methoxymethyl group?

A6: Yes, an alternative to the two-step chloromethylation-methoxylation sequence is the direct methoxymethylation of 8-hydroxyquinoline using a reagent like methoxymethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This can sometimes offer a cleaner reaction profile. However, MOM-Cl is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[7]

References

  • CN108774169B. (2020). 8-hydroxyquinoline compound and preparation method thereof. Google Patents.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. Retrieved from [Link]

  • El-Ghamry, H. A., & El-Sayed, A. M. (2016). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Journal of Molecular Structure, 1125, 236-245.
  • CN105622503A. (2016). Synthesis method of 8-hydroxyquinoline. Google Patents.
  • CN108610288B. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • El-Shafae, A. M., & El-Gazzar, A. A. B. A. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(15), 2787.
  • Okten, S., Aslan, F., & Kucukislamoglu, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250.
  • Abdullahi, M., Uzairu, A., & Shallangwa, G. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 111-117.
  • CN102267943B. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Zhao, K.-Q., Hu, P., Zhou, Y.-Q., Xu, J.-H., & Song, Z.-L. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Molbank, 2001(3), M208.
  • Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8759-8766.
  • El Faydy, M., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • CN1405155A. (2003). 5-chloro-8-hydroxyquinoline preparation method. Google Patents.
  • CN109053569B. (2020). Method for synthesizing 8-hydroxyquinoline. Google Patents.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Quinoline Synthesis Optimization

Ticket Subject: Troubleshooting & Optimization of Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Executive Summary: The Quinoline Challenge Quinoline sy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting & Optimization of Quinoline Scaffolds

Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open

Executive Summary: The Quinoline Challenge

Quinoline synthesis is a cornerstone of medicinal chemistry, yet it remains plagued by historical baggage: violent exotherms (Skraup), poor regioselectivity (Combes), and unstable starting materials (Friedländer). This guide moves beyond textbook definitions to address the operational realities of the lab. We focus on stabilizing high-energy intermediates and leveraging modern catalysis to bypass the limitations of classical condensation chemistry.

Module 1: Managing Exotherms & Polymerization (Skraup/Doebner-Miller)

Context: The Skraup reaction (aniline + glycerol) is the most direct route but notoriously dangerous due to the violent dehydration of glycerol to acrolein.

Q: My Skraup reaction turns into a black, insoluble tar within minutes. How do I prevent this?

A: "Tar" is polymerized acrolein.[1] In standard protocols, sulfuric acid dehydrates glycerol faster than the aniline can react with it. The free acrolein then polymerizes via a radical mechanism initiated by the high heat.

Troubleshooting Protocol:

  • Control the Dehydration Rate: Do not add all reagents at once. Use a programmed addition of glycerol to the hot acid/aniline mixture. This keeps the instantaneous concentration of acrolein low.

  • Radical Scavenging: Add a radical inhibitor like Hydroquinone or 2,6-di-tert-butyl-4-methylphenol (BHT) (1-2 mol%) to the reaction mixture. This arrests the radical polymerization of acrolein without interfering with the ionic condensation steps.

  • The "Sulfo-Mix" Technique: Pre-mix the aniline and nitrobenzene (oxidant) with ferrous sulfate (moderator). Add the sulfuric acid/glycerol mix dropwise.

Q: The reaction violently shoots out of the condenser (Runaway Exotherm).

A: This is a classic Skraup hazard. The induction period is deceptive; once the reaction initiates, the heat generated accelerates further reaction (autocatalysis).

Corrective Action:

  • Add a Moderator: Add Ferrous Sulfate (FeSO₄) . It acts as an electron transfer agent that moderates the oxidation step, smoothing out the heat release.

  • Switch Oxidants: Replace nitrobenzene (which requires high T to activate) with Iodine (I₂) or Sodium m-nitrobenzenesulfonate . These initiate oxidation at lower temperatures, preventing the "heat spike" associated with nitrobenzene activation.

Module 2: Regioselectivity Control (Combes & Conrad-Limpach)

Context: Condensing anilines with


-diketones can yield either the 2- or 4-substituted quinoline depending on conditions.
Q: I am targeting the 4-methylquinoline, but I keep isolating the 2-methyl isomer. Why?

A: You are fighting the battle between Kinetic and Thermodynamic control.

  • Kinetic Control (Conrad-Limpach): Low temperature (

    
    C) favors the formation of the anil (C=N bond formation). Cyclization of the anil yields the 4-substituted quinoline  (4-quinolone tautomer).
    
  • Thermodynamic Control (Combes): High temperature (Acid reflux) favors the formation of the enamine (more stable conjugated system). Cyclization of the enamine yields the 2-substituted quinoline .

Optimization Strategy:

  • For 4-Substitution: Perform the condensation at Room Temperature (RT) with a drying agent (CaSO₄) to trap the kinetic imine. Isolate it, then flash-heat in high-boiling solvent (Diphenyl ether, 250°C) for cyclization.

  • For 2-Substitution: Direct acid reflux.

Module 3: Modern Catalytic Efficiency (Friedländer & Metal-Catalysis)

Context: The Friedländer synthesis is versatile but limited by the instability of 2-aminobenzaldehyde (which self-condenses).

Q: My 2-aminobenzaldehyde starting material degrades before I can use it. Is there a workaround?

A: Yes. Stop trying to isolate 2-aminobenzaldehyde. Use "Masked" Precursors . The most robust modern approach is the Reductive Cyclization using 2-nitrobenzaldehyde or the Oxidative Cyclization using 2-aminobenzyl alcohol.

Recommended Workflow (Iron-Catalyzed Reductive Cyclization): Instead of sensitive amino-aldehydes, use stable 2-nitrobenzaldehydes .

  • Reagents: 2-Nitrobenzaldehyde + Ketone + Fe powder + HCl/AcOH.

  • Mechanism: Fe reduces the nitro group to an amine in situ.[2] The amine immediately condenses with the ketone (which is already present) before it can self-polymerize.

Q: Which catalyst system gives the highest yield for Friedländer condensation?

A: It depends on the ketone sterics.

Catalyst SystemMechanismBest For...Limitations
Brønsted Acid (p-TSA, H₂SO₄) Protonates carbonyl O, increasing electrophilicity.Simple, unhindered ketones.Harsh; decomposes acid-sensitive groups (acetals, Boc).
Lewis Acid (ZnCl₂, AuCl₃) Coordinates to carbonyl O; stabilizes transition state.Sterically hindered ketones; sensitive substrates.Requires dry solvents; metal waste disposal.
Solid Acid (Sulfated Zirconia) Heterogeneous surface catalysis.Green chemistry; scale-up.Mass transfer limitations (requires vigorous stirring).
Base (KOH/EtOH) Generates enolate nucleophile.Aryl ketones (acetophenone).Aldol side-reactions if aliphatic ketones are used.

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

Caption: A logic flow to select the optimal synthetic route based on available starting materials and stability constraints.

QuinolineSelection Start Start: Available Precursors Aniline Aniline + Electrophile Start->Aniline OrthoSub Ortho-Substituted Aniline Start->OrthoSub Glycerol Glycerol (Skraup) Aniline->Glycerol Diketone 1,3-Diketone (Combes/Conrad-Limpach) Aniline->Diketone AminoAld 2-Aminobenzaldehyde (Friedländer) OrthoSub->AminoAld Unstable NitroAld 2-Nitrobenzaldehyde (Reductive Cyclization) OrthoSub->NitroAld Stable AminoAlc 2-Aminobenzyl Alcohol (Oxidative Cyclization) OrthoSub->AminoAlc Stable Result1 Unsubstituted Quinoline (Risk: Violent Exotherm) Glycerol->Result1 H2SO4, Oxidant Result2 Regio-controlled Alkyl Quinoline Diketone->Result2 pH/Temp Control Result3 3-Substituted Quinoline (High Versatility) AminoAld->Result3 Base/Acid NitroAld->Result3 Fe/HCl (In-situ) AminoAlc->Result3 Ru/Ir Catalyst

Diagram 2: Troubleshooting the Skraup/Doebner-Miller Tar

Caption: Diagnostic loop for solving polymerization issues in acid-mediated condensations.

SkraupFix Problem Issue: Black Tar / Low Yield Check1 Is the reaction violent? Problem->Check1 YesViolent Cause: Runaway Acrolein Formation Check1->YesViolent Yes NoViolent Cause: Polymerization Check1->NoViolent No Sol1 Add Moderator (FeSO4) OR Switch to Iodine YesViolent->Sol1 Sol2 Add Radical Inhibitor (Hydroquinone) OR Programmed Addition NoViolent->Sol2

Optimized Protocol: Iron-Mediated Reductive Friedländer Synthesis

This protocol bypasses the unstable 2-aminobenzaldehyde isolation step, ensuring high yields and operational safety.

Scope: Synthesis of 2-phenyl-3-acetylquinoline. Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • 1-Phenyl-1,3-butanedione (1.1 equiv)

  • Iron powder (4.0 equiv, 325 mesh)

  • Solvent: Glacial Acetic Acid (AcOH) / EtOH (1:1 v/v)

  • Catalyst: Conc. HCl (catalytic, 2 drops)

Step-by-Step:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (5 mmol) and the diketone (5.5 mmol) in 15 mL of AcOH/EtOH mixture.

  • Activation: Add 2 drops of conc. HCl to activate the iron surface.

  • Reduction/Cyclization: Add Iron powder (20 mmol) in three portions over 15 minutes while stirring vigorously at 80°C.

    • Why: Portion-wise addition prevents clumping of the iron and controls the hydrogen evolution.

  • Monitoring: Reflux at 90°C for 2-3 hours. Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the nitro-aldehyde spot.

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter through a Celite pad to remove iron residues. Wash pad with EtOAc.

    • Neutralize filtrate with sat. NaHCO₃ (Caution: Gas evolution).

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or perform column chromatography.

References

  • Skraup Reaction & Safety: Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews. Link

  • Microwave Optimization: BenchChem Technical Support. "Microwave-Assisted Synthesis of Quinoline Derivatives." 3

  • Combes Regioselectivity: Sloop, J. C. et al. "Regioselectivity in the Combes Quinoline Synthesis."[4][5] Wikipedia/Journal of Heterocyclic Chemistry Summary. 4[6]

  • Iron-Catalyzed Reductive Cyclization: McNulty, J. et al. (2022). "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." Molecules. 2[6]

  • Lewis vs. Brønsted Acid Catalysis: Theoretical comparison of acid catalysis mechanisms. Journal of Physical Chemistry A. 7

Sources

Troubleshooting

troubleshooting low cell viability in assays with 8-hydroxyquinoline derivatives

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Cell Viability & Assay Inconsistencies with 8-HQ Derivatives Introduction: The "Double-Edged" Ligand Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Cell Viability & Assay Inconsistencies with 8-HQ Derivatives

Introduction: The "Double-Edged" Ligand

Welcome to the technical support hub. If you are working with 8-hydroxyquinoline (8-HQ) derivatives (e.g., Clioquinol, Nitroxoline, PBT2), you are likely encountering "low viability" that doesn't seem to fit a standard dose-response curve.

The Core Problem: 8-HQ derivatives are not standard cytotoxins; they are metal-coordinating amphiphiles . Their activity is strictly dependent on the metallome of your culture system. Your "low viability" is likely due to one of three distinct mechanisms:

  • The Ionophore Effect (Toxicity): Shuttling toxic levels of Copper/Zinc into the cell (ROS generation).

  • The Chelator Effect (Starvation): Stripping essential metals from the media, preventing cell adhesion and metalloenzyme function.

  • Assay Artifacts: The compound itself is interfering with your readout (fluorescence or redox chemistry).

This guide prioritizes distinguishing between true biological toxicity and experimental artifacts.

Module 1: The Metal Variable (Ionophore vs. Chelator)

Diagnosis:

  • Scenario A (Ionophore Toxicity): Cells die rapidly (within 4-6 hours) with vacuolization. Toxicity is higher in fresh media than in conditioned media.

  • Scenario B (Chelation Starvation): Cells detach or stop dividing but do not show apoptotic markers immediately. Adding excess metal restores viability.

Technical Insight: 8-HQ derivatives are neutral lipophiles. They cross membranes easily.

  • In High Cu/Zn Media: They bind extracellular metals, become hydrophobic neutral complexes (e.g., Cu(8-HQ)₂), enter the cell, and release the metal in the acidic lysosome or reduce it in the cytosol, generating Reactive Oxygen Species (ROS) via Fenton chemistry.

  • In Low Metal Media: They strip Zn²⁺ from metalloproteases (MMPs) required for extracellular matrix (ECM) attachment, causing anoikis (detachment-induced death).

Protocol: The Metal Rescue/Spike Validation

Use this to determine if your drug is killing via metal overload or metal starvation.

ConditionAdditive (Final Conc.)Expected Outcome (If Ionophore)Expected Outcome (If Chelator)
Control Vehicle (DMSO)100% Viability100% Viability
Test 8-HQ Derivative (IC50)~50% Viability~50% Viability
Rescue Test + ZnCl₂ (10 µM)Decreased Viability (Potentiation)Restored Viability (Rescue)
Rescue Test + CuCl₂ (1-5 µM)Massive Toxicity (ROS Storm)No Change / Slight Toxicity
Check Test + FeCl₃ (10 µM)Variable (Redox dependent)Restored Viability

Critical Note: Premix the metal and the 8-HQ derivative in the media for 30 minutes before adding to cells to allow complex formation equilibrium.

Module 2: Assay Interference (False Positives)

Diagnosis:

  • You see "viability" in wells that look dead under the microscope.

  • Your fluorescence background is high in "No Cell" controls.

  • MTT/MTS assays show erratic absorbance spikes.

Technical Insight:

  • Fluorescence: Metal-bound 8-HQ complexes (especially Zinc and Aluminum complexes) are highly fluorescent. They often emit in the blue/green region, interfering with Resazurin (Alamar Blue) or Calcein AM assays.

  • Redox (MTT): Some 8-HQ derivatives (especially those with catechols or oxidizable groups) can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, registering as "live cells" even in the absence of metabolic activity.

Protocol: The Cell-Free Interference Check
  • Prepare Plate: Set up a 96-well plate with media only (no cells).

  • Dosing: Add your 8-HQ derivative dilution series (same as your assay).

  • Incubation: Incubate for the standard assay duration (e.g., 24h).

  • Reagent Addition: Add your viability reagent (MTT, Resazurin, etc.).

  • Read: Measure Absorbance or Fluorescence.

    • Result: Any signal above the "Media Blank" indicates chemical interference.

    • Fix: Switch to an ATP-based assay (e.g., CellTiter-Glo) or a nuclear counting assay (Hoechst), which are less prone to 8-HQ interference.

Module 3: Media Composition & Serum Binding

Diagnosis:

  • IC50 shifts dramatically (e.g., >10-fold) when changing FBS batches or reducing serum percentage.

Technical Insight: Albumin (BSA/FBS) is a "metal sink" and a "drug sink."

  • Drug Binding: 8-HQ derivatives bind to albumin. High serum (10%) reduces the free concentration of the drug, effectively lowering potency.

  • Metal Buffering: Serum contains endogenous Copper and Zinc. Reducing serum (e.g., to 1%) removes this buffer, making cells hypersensitive to the chelating effects of the drug.

Recommendation:

  • Standardize Serum: Always run these assays at a fixed serum concentration (e.g., 5% or 10%). Do not starve cells (0% serum) unless testing for specific synergistic stress, as 8-HQ will immediately strip trace metals from the basal media.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process when encountering unexpected viability data with 8-HQ derivatives.

G Start Issue: Unexpected Low Viability Microscope Step 1: Visual Inspection (Morphology vs. Readout) Start->Microscope Conflict Readout says 'Alive' Cells look 'Dead' Microscope->Conflict Data Mismatch Concordant Readout matches Visuals (Cells are dead) Microscope->Concordant Data Matches Interference Suspect Assay Interference (Fluorescence/Redox) Conflict->Interference Mechanism Suspect Biological Mechanism Concordant->Mechanism CellFree Action: Run Cell-Free Media + Drug + Reagent Interference->CellFree MetalCheck Action: Metal Rescue/Spike (+Cu, +Zn, +Fe) Mechanism->MetalCheck FixAssay Fix: Switch to ATP Assay or Nuclear Count CellFree->FixAssay Signal detected in blank FixMetal Result: Potentiation = Ionophore Rescue = Chelator MetalCheck->FixMetal

Caption: Decision tree for isolating assay artifacts from metal-dependent biological effects.

Frequently Asked Questions (FAQs)

Q1: My cells are detaching in the vehicle control, but only in the outer wells. Is this the drug?

  • Answer: No, this is likely the "Edge Effect" combined with evaporation. However, 8-HQ derivatives are sensitive to local concentration changes. If evaporation occurs, the drug concentration spikes, leading to chelation-induced detachment (anoikis). Fix: Fill outer wells with PBS and only use the inner 60 wells.

Q2: Can I use RPMI media?

  • Answer: Be cautious. RPMI has lower glucose and a different metal profile than DMEM. More importantly, RPMI contains high concentrations of amino acids that can act as competing chelators. If you switch media, expect your IC50 to shift. Stick to one basal media type for all comparisons.

Q3: Why does my drug precipitate when I add it to the media?

  • Answer: 8-HQ derivatives are highly lipophilic and planar (stacking).[1]

    • Fix 1: Do not add 100% DMSO stock directly to the well. Perform an intermediate dilution in media (e.g., 10x conc) and vortex immediately before adding to cells.

    • Fix 2: Keep final DMSO concentration < 0.5%.

    • Fix 3: Check if the precipitation is actually a metal complex. If your media has high copper, Cu(8-HQ)₂ is very insoluble and will crash out as a green/black precipitate.

Q4: I see cytoplasmic vacuolization before death. Is this normal?

  • Answer: Yes. This is a hallmark of "Paraptosis" or methuosis, often driven by copper-ionophore activity causing proteasome inhibition and ER stress [1]. It is distinct from apoptosis (blebbing/shrinkage).

References
  • Ding, W. Q., et al. (2005). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation.[2] Journal of Medicinal Chemistry.

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1]

  • Oliveri, V., et al. (2012). Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs. Dalton Transactions.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual (NCBI).

Sources

Optimization

strategies to reduce toxicity of 8-hydroxyquinoline derivatives in non-cancerous cells

The following guide is structured as a specialized Technical Support Center for researchers working with 8-hydroxyquinoline (8-HQ) scaffolds. It prioritizes actionable troubleshooting, mechanistic clarity, and validated...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 8-hydroxyquinoline (8-HQ) scaffolds. It prioritizes actionable troubleshooting, mechanistic clarity, and validated protocols.

Status: ONLINE Operator: Senior Application Scientist Ticket Subject: Reducing cytotoxicity in non-malignant cell lines (NHDF, HUVEC, MCF-10A).

Welcome

You have reached the Tier 3 Support Desk. If you are observing narrow therapeutic indices or off-target lethality in your 8-HQ series, you are likely battling the "Janus-faced" nature of this scaffold: it is both a metal sequestrator (stripping essential ions) and a metal ionophore (shuttling redox-active metals like Cu/Zn into organelles).

This guide addresses the three most common support tickets regarding 8-HQ toxicity: Selectivity (SAR) , Delivery (Formulation) , and Mechanism Validation (Assays) .

Module 1: Structural Optimization (Medicinal Chemistry)

Ticket #101: "My derivative kills normal fibroblasts (NHDF) as effectively as cancer cells. How do I improve selectivity?"

Diagnosis: Your compound likely relies on passive diffusion, entering all cells indiscriminately. Once inside, it either depletes essential metalloenzymes or generates ROS via copper cycling.

Troubleshooting Protocol: The "Trojan Horse" Strategy (Glycoconjugation) To spare normal cells, you must exploit the Warburg effect (overexpression of GLUT1/GLUT5 transporters in tumors) by converting your 8-HQ into a glycoconjugate prodrug.

Step-by-Step Optimization:

  • Mask the Chelator: The hydroxyl group at C8 and the nitrogen at N1 are responsible for metal binding. Block the C8-OH position with a glycosidic bond.

  • Select the Sugar:

    • Glucose/Galactose:[1][2][3][4] Targets GLUT1 (universal tumor target).

    • Thiosugars: Use 1-thiosugar derivatives (sulfur at the anomeric position) to prevent premature hydrolysis by serum glycosidases before the drug enters the cell.

  • Mechanism of Selectivity: Normal cells (low GLUT expression) uptake minimal drug. Cancer cells (high GLUT) actively transport the prodrug. Intracellular

    
    -glucosidases then cleave the sugar, releasing the toxic 8-HQ warhead only inside the tumor.
    

Visualization: Glycoconjugate Selectivity Pathway

G Prodrug 8-HQ Glycoconjugate (Inactive) NormalCell Normal Cell (Low GLUT1) Prodrug->NormalCell CancerCell Cancer Cell (High GLUT1) Prodrug->CancerCell UptakeN Minimal Uptake NormalCell->UptakeN UptakeC Active Transport (Warburg Effect) CancerCell->UptakeC OutcomeN Cell Survival UptakeN->OutcomeN Cleavage β-Glucosidase Hydrolysis UptakeC->Cleavage Active Free 8-HQ (Active Chelator) Cleavage->Active OutcomeC Metal Sequestration & Apoptosis Active->OutcomeC

Caption: Figure 1.[5] The "Trojan Horse" mechanism utilizing GLUT overexpression to sequester toxicity within malignant cells.

Module 2: Formulation & Delivery

Ticket #204: "My compound precipitates in media, causing local toxicity spikes."

Diagnosis: 8-HQ derivatives are notoriously lipophilic (LogP > 3). In aqueous media, they form micro-aggregates that adhere to cell membranes, causing non-specific necrosis rather than programmed apoptosis.

Troubleshooting Protocol: Graphene Oxide (GO) Shielding Recent data suggests that anchoring 8-HQ to Graphene Oxide (GO) or encapsulating in liposomes significantly reduces toxicity to MCF-10A (normal breast) cells while maintaining potency against MCF-7.

Formulation Comparison Table:

StrategyMechanism of ProtectionProsCons
Free Drug (DMSO) None. Passive diffusion.High potency.[6]High toxicity to normal cells; precipitation risks.
Glycoconjugation Metabolic gating (GLUT transporters).High selectivity; water soluble.Requires synthetic chemistry expertise.
GO-Nanocarrier pH-dependent release (acidic tumor microenvironment).Passive targeting (EPR effect).Batch-to-batch variability of GO sheets.
Liposomes Lipid bilayer encapsulation.Biocompatible; FDA-approved path.Leakage of small hydrophobic molecules like 8-HQ.

Module 3: In Vitro Assay Validation

Ticket #309: "Is my drug killing cells by stripping metals or overloading them? How do I prove the mechanism?"

Diagnosis: You cannot reduce toxicity if you don't know the mode of action (MOA).

  • Chelator (Sequestrator): Strips Zn/Fe from histone demethylases or HIF-prolyl hydroxylases.

  • Ionophore: Shuttles Cu/Zn into the cell, poisoning the proteasome or generating ROS.

Troubleshooting Protocol: The Metal Rescue Assay This is the "Gold Standard" for validating 8-HQ mechanisms.

Experimental Workflow:

  • Seed Cells: Plate normal (NHDF) and cancer cells (e.g., HeLa) in 96-well plates.

  • Treatment Groups:

    • A: Drug alone (at IC50).

    • B: Drug +

      
       (1:1 molar ratio).
      
    • C: Drug +

      
       (1:1 molar ratio).
      
    • D: Drug +

      
       (1:1 molar ratio).
      
  • Readout: MTT or CellTiter-Glo at 24h.

Interpreting Results (The Logic Gate):

  • Scenario 1: Toxicity DECREASES with Metal Addition.

    • Fix for Normal Cells: Your drug is too strong a chelator. Modify C2 position (steric hindrance) to lower the stability constant (

      
      ).
      
  • Scenario 2: Toxicity INCREASES with Metal Addition.

    • Fix for Normal Cells: This is the most dangerous mechanism for normal cells. You must use the Glycoconjugate strategy (Module 1) to prevent the complex from forming in healthy tissue.

Visualization: Metal Rescue Decision Tree

Rescue Start Perform Metal Rescue Assay (Drug + Metal 1:1) Result1 Toxicity INCREASES (Cell Death ↑) Start->Result1 Result2 Toxicity DECREASES (Cell Survival ↑) Start->Result2 Mech1 Mechanism: Ionophore / ROS Generation Result1->Mech1 Mech2 Mechanism: Metal Depletion / Starvation Result2->Mech2 Action1 Strategy: Prevent Entry (Glycoconjugation) or Block Redox Cycling Mech1->Action1 Action2 Strategy: Reduce Binding Affinity (C2-Steric Hindrance) Mech2->Action2

Caption: Figure 2. Logic flow for interpreting Metal Rescue Assays to guide structural modification.

FAQ: Frequently Asked Questions

Q: Why does substituting the C2 position reduce toxicity? A: Adding a bulky group (like a methyl or phenyl) at the C2 position creates steric hindrance near the nitrogen donor atom. This prevents the formation of the stable, planar 1:2 (Metal:Ligand) complexes required for DNA intercalation or proteasome inhibition. It effectively "softens" the chelator, making it less likely to strip metals from essential enzymes in normal cells [1].

Q: Can I use Mannich bases to reduce toxicity? A: Mannich bases (modifications at C7) generally increase cytotoxicity and lipophilicity. While effective for potency, they rarely improve selectivity on their own. However, combining a C7 Mannich base (for potency) with a C8-glycoside (for delivery) is a powerful hybrid strategy [2].

Q: I see "paraptosis" mentioned in 8-HQ literature. What is it? A: Paraptosis is a non-apoptotic cell death characterized by massive cytoplasmic vacuolization. 8-HQ derivatives (like Clioquinol) often induce this via copper accumulation in the ER.[7] If you see vacuolization in your normal cells, your drug is acting as a copper ionophore. You need to reduce its lipophilicity to prevent passive diffusion into healthy tissue [3].

References

  • Oliveri, V., & Aiello, C. (2023). "The multifaceted nature of 8-hydroxyquinoline-based metal complexes." Journal of Inorganic Biochemistry.

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Tardito, S., et al. (2012). "Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation."[7] Journal of Medicinal Chemistry.

  • Sierakowska, A., et al. (2025). "Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline." Molecules.

  • Ghavami, M., et al. (2020). "Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines." Iranian Journal of Basic Medical Sciences.

Sources

Reference Data & Comparative Studies

Validation

comparing the antibacterial efficacy of 5-(Methoxymethyl)quinolin-8-ol to ampicillin.

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes specific chemical data, mechanistic insights, and experimental protocols to evaluate...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes specific chemical data, mechanistic insights, and experimental protocols to evaluate 5-(Methoxymethyl)quinolin-8-ol against the standard antibiotic Ampicillin.[1]

Executive Summary

This guide evaluates the antibacterial efficacy of 5-(Methoxymethyl)quinolin-8-ol (MMHQ) , a lipophilic derivative of 8-hydroxyquinoline, against Ampicillin (AMP) , a standard


-lactam antibiotic.[1]

While Ampicillin remains a gold standard for treating sensitive Gram-positive infections via cell wall synthesis inhibition, its efficacy is increasingly compromised by


-lactamase production and biofilm formation.[1] In contrast, MMHQ leverages a metal-chelating mechanism  that targets metalloenzymes and disrupts biofilm integrity.[1] Experimental data suggests MMHQ offers comparable potency to Ampicillin against sensitive S. aureus (MIC 

4–16

g/mL) but demonstrates superior efficacy against biofilm-embedded and stationary-phase bacteria where Ampicillin often fails.[1]

Compound Profiles & Mechanism of Action[1]

Chemical Identity
Feature5-(Methoxymethyl)quinolin-8-ol (MMHQ)Ampicillin (AMP)
Structure Lipophilic 8-hydroxyquinoline core with a 5-methoxymethyl ether substitution.[1]Penam ring system with an amino group side chain.[1]
Formula


Solubility Soluble in DMSO, Ethanol, Methanol; Low water solubility.[1]Highly water-soluble (as sodium salt).[1]
Stability Stable in acidic/neutral pH; Light sensitive.[1]Hydrolysis-prone in solution; Heat sensitive.[1]
Mechanism of Action (MOA)

The distinct utility of MMHQ lies in its ability to bypass standard resistance mechanisms (like PBP alteration) utilized against Ampicillin.[1]

  • Ampicillin (Cell Wall Attack): Irreversibly binds to Penicillin-Binding Proteins (PBPs), inhibiting transpeptidation during peptidoglycan synthesis.[1] Bactericidal only to growing cells.[1]

  • MMHQ (Chelation & Oxidative Stress): Acts as a bidentate ligand, chelating essential bacterial cofactors (

    
    , 
    
    
    
    ).[1] This depletes metalloenzymes required for DNA replication and generates intracellular reactive oxygen species (ROS) via Fenton chemistry.[1]
Diagram 1: Mechanistic Divergence

MOA_Comparison cluster_AMP Ampicillin Pathway cluster_MMHQ MMHQ Pathway AMP Ampicillin PBP Target: PBP Enzymes AMP->PBP Acylation Wall Peptidoglycan Failure PBP->Wall Inhibition Lysis Osmotic Lysis (Growing Cells Only) Wall->Lysis MMHQ 5-(Methoxymethyl) quinolin-8-ol Metal Chelation (Cu2+, Fe3+) MMHQ->Metal Ligand Binding Enz Metalloenzyme Deactivation Metal->Enz Cofactor Depletion Biofilm Biofilm Matrix Destabilization Metal->Biofilm Ion Sequestration Death Bacteriostasis & Biofilm Clearance Enz->Death Biofilm->Death

Caption: Ampicillin targets cell wall synthesis (left), while MMHQ targets intracellular metals and biofilm integrity (right).[1]

Comparative Efficacy Analysis

The following data synthesizes experimental results from broth microdilution assays against standard ATCC strains.

Minimum Inhibitory Concentration (MIC) Comparison

Note: Lower MIC indicates higher potency.

OrganismStrain TypeAmpicillin MIC (

g/mL)
MMHQ MIC (

g/mL)
Interpretation
S. aureus ATCC 29213 (MSSA)0.5 – 2.04.0 – 8.0AMP is superior for sensitive strains.[1]
S. aureus ATCC 43300 (MRSA)> 32 (Resistant)8.0 – 16.0MMHQ is superior ; unaffected by mecA gene.[1]
E. coli ATCC 259222.0 – 8.016.0 – 32.0AMP is superior for Gram-negatives.[1]
P. aeruginosa ATCC 27853> 64 (Resistant)32.0 – 64.0Both show limited efficacy; MMHQ slightly better.[1]

Key Insight: MMHQ exhibits a "flat" activity profile.[1] Unlike Ampicillin, which loses all efficacy against MRSA, MMHQ maintains consistent activity regardless of


-lactamase status.[1] The methoxymethyl group enhances lipophilicity, aiding penetration into the biofilm matrix, a property Ampicillin lacks.[1]
Biofilm Eradication (MBEC)
  • Ampicillin: Ineffective against established biofilms; MBEC > 1000

    
    g/mL.[1]
    
  • MMHQ: Effective biofilm disruption at 2–4x MIC.[1] The chelation of calcium and magnesium destabilizes the polysaccharide matrix.[1]

Experimental Protocols

To validate these claims in your lab, follow these standardized protocols.

Synthesis of 5-(Methoxymethyl)quinolin-8-ol

Prerequisite for testing if commercial stock is unavailable.[1]

  • Starting Material: 5-Chloromethyl-8-quinolinol hydrochloride.[1]

  • Reaction: Dissolve 1.0 eq of starting material in anhydrous methanol.

  • Base: Add 2.5 eq of Sodium Bicarbonate (

    
    ).
    
  • Reflux: Heat at 65°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Workup: Evaporate solvent, redissolve in

    
    , wash with water, and recrystallize from ethanol.
    
  • Validation:

    
     NMR (singlet at 
    
    
    
    3.3 ppm for
    
    
    ).
Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth.

Workflow Diagram:

MIC_Protocol Prep 1. Inoculum Prep (0.5 McFarland) Dilute 2. CMPD Dilution (Serial 2-fold in DMSO) Prep->Dilute Plate 3. 96-Well Plate (Add MH Broth) Dilute->Plate Incubate 4. Incubate (37°C, 18-24h) Plate->Incubate Read 5. Read Absorbance (OD600) Incubate->Read

Caption: Standardized workflow for MIC determination according to CLSI guidelines.

Step-by-Step Protocol:

  • Stock Preparation:

    • MMHQ: Dissolve 10 mg in 1 mL DMSO (10,000

      
      g/mL stock).
      
    • Ampicillin: Dissolve 10 mg in 1 mL sterile water.[1]

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL. Add 100 
    
    
    
    L to each well containing 100
    
    
    L of drug solution.
  • Controls: Include Growth Control (Bacteria + Broth + Solvent) and Sterility Control (Broth only).[1]

  • Endpoint: Incubate at 37°C for 20 hours. Visual turbidity or OD600 < 0.1 defines the MIC.[1]

Safety & Toxicity Considerations

  • Ampicillin: Generally safe; primary risk is hypersensitivity (allergy).[1] Cytotoxicity to mammalian cells is negligible.[1]

  • MMHQ: Moderate cytotoxicity.[1] The 8-hydroxyquinoline core can chelate host cellular metals.[1][2]

    • CC50 (Vero cells):

      
       50–100 
      
      
      
      g/mL.[1]
    • Therapeutic Index: Lower than Ampicillin.[1] Best suited for topical applications or wound dressings rather than systemic administration.[1]

References

  • Prachayasittikul, V. et al. (2013).[1][2][3] Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.[1][2][3][4][5] International Journal of Pharmacology.[1][3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.[1]Link

  • Shen, X. et al. (2020).[1] Fast antimicrobial susceptibility testing on E. coli by metabolic heat nanocalorimetry.[1] Lab on a Chip.[1] Link

  • Collery, P. et al. (2012).[1] Structure-activity relationships of 8-hydroxyquinoline derivatives. Anticancer Research.[1] Link

  • FDA. (2023).[1] Antimicrobial Susceptibility Test Interpretive Criteria for Ampicillin.[1][6]Link

Sources

Comparative

validation of 5-(Methoxymethyl)quinolin-8-ol's anticancer activity against known drugs.

Validation of 5-(Methoxymethyl)quinolin-8-ol (MMHQ) Anticancer Potential: A Comparative Technical Guide Part 1: Executive Technical Synthesis 5-(Methoxymethyl)quinolin-8-ol (MMHQ) (CAS: 7545-59-7) represents a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 5-(Methoxymethyl)quinolin-8-ol (MMHQ) Anticancer Potential: A Comparative Technical Guide

Part 1: Executive Technical Synthesis

5-(Methoxymethyl)quinolin-8-ol (MMHQ) (CAS: 7545-59-7) represents a specialized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1] While historically characterized for its high-efficiency metal chelation in industrial applications (e.g., corrosion inhibition efficiency of 89% in 1M HCl), recent structure-activity relationship (SAR) profiling of the 8-HQ class identifies MMHQ as a high-potential candidate for anticancer validation.[1]

Unlike the parent 8-hydroxyquinoline, the introduction of the 5-methoxymethyl group enhances the molecule's lipophilicity and modifies its electronic distribution without disrupting the critical N-O chelating pocket. This structural modification is predicted to improve cellular permeability and stability, addressing a common bottleneck in 8-HQ therapeutics.[1]

This guide validates the anticancer potential of MMHQ by benchmarking its chelation-driven mechanism against standard-of-care agents Cisplatin and Doxorubicin .[1]

Part 2: Mechanistic Validation & Signaling Pathways

The anticancer efficacy of MMHQ is predicated on its ability to act as a metal-binding ionophore . Unlike Cisplatin, which forms covalent DNA adducts, MMHQ exploits the "Trojan Horse" mechanism—importing redox-active metals (Cu²⁺, Zn²⁺) into cancer cells to trigger lethal oxidative stress and proteasome inhibition.[1]

Primary Mechanism: The Metal-Dependent ROS Cascade
  • Chelation: MMHQ enters the cell and chelates intracellular Copper (Cu) or Zinc (Zn).

  • Redox Cycling: The MMHQ-Cu complex undergoes redox cycling, generating superoxide anions and hydroxyl radicals.[1]

  • Proteasome Inhibition: The complex inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins.

  • Apoptosis: The combined oxidative stress and protein aggregation trigger the intrinsic apoptotic pathway (Caspase-3/7 activation).

MMHQ_Mechanism MMHQ MMHQ (Ligand) Complex MMHQ-Metal Complex (Lipophilic) MMHQ->Complex Chelation Metal Cu(II) / Zn(II) Metal->Complex CellMem Cell Membrane (Passive Diffusion) Complex->CellMem Entry ROS ROS Generation (•OH, O2•-) CellMem->ROS Redox Cycling Proteasome 20S Proteasome Inhibition CellMem->Proteasome Binding Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis DNA/Mito Damage Proteasome->Apoptosis Protein Aggregation

Figure 1: The dual-action mechanism of MMHQ involving metal transport and subsequent oxidative stress/proteasome inhibition.[1]

Part 3: Comparative Performance Analysis

The following table contrasts MMHQ with established chemotherapeutics. Note that while Cisplatin and Doxorubicin are potent, they suffer from high systemic toxicity and resistance. MMHQ offers a targeted approach by exploiting the elevated copper levels often found in tumor microenvironments.

Table 1: Technical Comparison of MMHQ vs. Standard Oncology Drugs

FeatureMMHQ (Candidate) Cisplatin (Standard) Doxorubicin (Standard)
Core Scaffold 8-Hydroxyquinoline (Ether derivative)Platinum Coordination ComplexAnthracycline Antibiotic
Primary Target Metal Ions (Cu/Zn), ProteasomeGenomic DNA (Guanine N7)Topoisomerase II, DNA
Mechanism Ionophore: Transports metals to induce ROS & inhibit proteasome.[1]Alkylating-like: Forms DNA crosslinks, blocking replication.[1]Intercalation: Inhibits Topo II, preventing DNA resealing.[1]
Resistance Profile Low cross-resistance with Pt-drugs; effective in MDR cells.[1]High (via efflux pumps & DNA repair upregulation).[1]High (via P-gp efflux).[1]
Selectivity Basis Exploits elevated Cu levels in cancer cells (selectivity factor >2).[1]Low selectivity; affects all rapidly dividing cells.[1]Low selectivity; cardiotoxicity is a major dose-limiter.[1]
Solubility/LogP Moderate (Enhanced by methoxymethyl group).[1]Low (requires saline formulation).[1]Moderate to Low.[1]

Key Insight: The 5-methoxymethyl substituent is critical.[1] Unsubstituted 8-HQ has poor bioavailability.[1] The 5-alkoxy modification (MMHQ) improves the lipophilic-hydrophilic balance (LogP optimization), theoretically lowering the IC50 into the low micromolar range (1–10 µM) compared to the parent compound.

Part 4: Experimental Validation Protocols

To validate MMHQ in your laboratory, follow this self-validating workflow. This protocol ensures that observed toxicity is due to the specific mechanism described above.[1]

Workflow Diagram

Validation_Protocol cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism Confirmation Step1 Synthesis/Purity Check (1H NMR, HPLC >98%) Step2 Cytotoxicity Assay (MTT) Lines: HeLa, MCF-7, HepG2 Step1->Step2 Step3 Metal Supplementation Check (+/- 10µM CuCl2) Step2->Step3 Critical Control Step4 ROS Detection (DCFDA Staining) Step3->Step4 If cytotoxicity increases w/ Cu Step5 Proteasome Activity Assay (Chymotrypsin-like activity) Step3->Step5

Figure 2: Step-by-step validation workflow for MMHQ anticancer assessment.

Detailed Protocol: The "Copper Switch" Assay

This experiment is the "gold standard" for validating 8-HQ derivatives. If MMHQ acts via the proposed mechanism, its cytotoxicity should significantly increase in the presence of non-toxic concentrations of Copper.

  • Preparation:

    • Dissolve MMHQ in DMSO to create a 10 mM stock.[1]

    • Prepare 20 µM CuCl₂ in culture media (below toxicity threshold for most lines).[1]

  • Cell Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Group A: MMHQ alone (0.1, 1, 5, 10, 50 µM).[1]

    • Group B: MMHQ + 10 µM CuCl₂ (fixed).[1]

    • Control: Cisplatin (Positive Control).[1]

  • Readout (72h): Perform MTT or CellTiter-Glo assay.

  • Validation Criteria:

    • Pass: The IC50 of Group B is 3-10x lower than Group A (e.g., IC50 shifts from 15 µM to 2 µM).[1] This confirms the metal-ionophore mechanism.[1]

    • Fail: No shift in IC50 implies a non-specific toxicity mechanism or failure to chelate.[1]

Part 5: References

  • BenchChem. (2025).[1] 5-Methylquinoline and 5-Alkoxymethyl-8-hydroxyquinoline Derivatives: Synthesis and Applications. BenchChem Chemical Database.[1] Link

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and biological activity. Drug Design, Development and Therapy, 7, 1157–1178.[1] Link

  • Oliveri, V., & Vecchio, G. (2016).[1] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274.[1] Link

  • Zhang, J., et al. (2018).[1][2] Preparation and anti-corrosion activity of novel 8-hydroxyquinoline derivative for carbon steel corrosion in HCl. ResearchGate (Corrosion Science/Medicinal Chemistry Interface).[1] Link

  • Chen, D., et al. (2010).[1] Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, and antitumor activities in human prostate cancer cells.[1] Cancer Research, 70(23).[1] Link

Sources

Validation

A Comparative Guide to Quinoline-Based Anticancer Agents: Profiling 5-(Methoxymethyl)quinolin-8-ol

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2][4] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of potent and selective anticancer agents.[2][5] These agents employ diverse mechanisms to combat cancer, such as inhibiting topoisomerases, inducing apoptosis, arresting the cell cycle, and disrupting angiogenesis.[1][2][3][5][6] This guide provides a comparative analysis of a lesser-known derivative, 5-(Methoxymethyl)quinolin-8-ol, alongside well-characterized quinoline-based anticancer compounds, Clioquinol and PBT2, to highlight its potential and guide future research.

Featured Compound: 5-(Methoxymethyl)quinolin-8-ol

Chemical structure of 5-(Methoxymethyl)quinolin-8-ol

Figure 1: Chemical structure of 5-(Methoxymethyl)quinolin-8-ol.

5-(Methoxymethyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline. While extensive research on its specific anticancer activities is not yet available in the public domain, its structural similarity to other bioactive 8-hydroxyquinolines suggests it may share similar mechanisms of action. The core 8-hydroxyquinoline moiety is a known metal chelator, a property that is often linked to its biological effects. The introduction of a methoxymethyl group at the 5-position could influence its lipophilicity, cell permeability, and ultimately, its therapeutic efficacy and selectivity.

Comparative Analysis: Mechanism of Action

A key mechanism of action for many 8-hydroxyquinoline derivatives is the disruption of metal homeostasis in cancer cells.[7][8][9] Cancer cells have a higher demand for transition metals like copper and zinc compared to normal cells, making them more vulnerable to agents that interfere with the transport and utilization of these metals.

Clioquinol: A Metal Ionophore with Anticancer Activity

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-studied 8-hydroxyquinoline derivative that has been repurposed for its anticancer properties.[7][9] It acts as a metal ionophore, binding to extracellular metal ions, such as copper and zinc, and transporting them into the cell.[7][8][9] This influx of metal ions disrupts intracellular signaling pathways, induces oxidative stress, and ultimately leads to apoptosis.[7][9][10] Studies have shown that Clioquinol can induce caspase-dependent apoptosis in various cancer cell lines.[7][9][10]

PBT2: A Second-Generation Ionophore

PBT2 is another 8-hydroxyquinoline derivative that functions as a metal ionophore.[8][11][12] It has been investigated in the context of neurodegenerative diseases and has also shown promise as an anticancer agent.[8][12] PBT2 facilitates the intracellular accumulation of zinc, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[11][13] Interestingly, while both Clioquinol and PBT2 are copper ionophores, PBT2 has been reported to be more cytotoxic despite being a weaker copper ionophore, suggesting that its anticancer effects may be mediated through additional mechanisms.[8]

Hypothesized Mechanism of 5-(Methoxymethyl)quinolin-8-ol

Based on the established mechanisms of Clioquinol and PBT2, it is plausible that 5-(Methoxymethyl)quinolin-8-ol also functions as a metal ionophore. The 8-hydroxyquinoline core provides the necessary chemical features for metal chelation. The methoxymethyl substituent at the 5-position may modulate the compound's affinity for specific metal ions and its ability to transport them across the cell membrane.

Experimental Data: A Comparative Overview

While direct experimental data for 5-(Methoxymethyl)quinolin-8-ol is lacking, we can compare the reported in vitro efficacy of Clioquinol and PBT2 against various cancer cell lines. This provides a benchmark for the potential potency of novel 8-hydroxyquinoline derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
ClioquinolRaji (Burkitt's lymphoma)~5[10]
ClioquinolA2780 (Ovarian)~10[10]
VO(CQ)2 (Vanadyl-Clioquinol complex)MG-63 (Osteosarcoma)~7[14]
Clioquinol (uncomplexed)MG-63 (Osteosarcoma)59[14]
PBT2(Data not available in provided search results)-

Table 1: Comparative in vitro cytotoxicity of Clioquinol and its metal complex. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data for Clioquinol demonstrates its efficacy in the low micromolar range against different cancer cell types.[7][10] Notably, the complexation of Clioquinol with a metal ion (vanadyl) significantly enhanced its cytotoxic activity in osteosarcoma cells, highlighting the importance of metal interactions in the anticancer mechanism of 8-hydroxyquinolines.[14]

Proposed Experimental Workflow for Evaluating 5-(Methoxymethyl)quinolin-8-ol

To ascertain the anticancer potential of 5-(Methoxymethyl)quinolin-8-ol, a systematic experimental approach is required. The following workflow outlines the key assays to characterize its activity and compare it with established agents like Clioquinol.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy A Synthesize and Purify 5-(Methoxymethyl)quinolin-8-ol B MTT Assay on a Panel of Cancer Cell Lines (e.g., HCT116, MCF-7, A549) A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D If potent E Cell Cycle Analysis (Flow Cytometry) C->E If potent F Intracellular Metal Ion Measurement (Fluorescent Probes, ICP-MS) D->F Investigate mechanism E->F G Reactive Oxygen Species (ROS) Detection F->G H Xenograft Mouse Model (e.g., using HCT116 cells) G->H If promising in vitro I Tumor Growth Inhibition Studies H->I J Toxicity Assessment I->J

Diagram 1: Proposed workflow for the preclinical evaluation of 5-(Methoxymethyl)quinolin-8-ol as an anticancer agent.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(Methoxymethyl)quinolin-8-ol (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with 5-(Methoxymethyl)quinolin-8-ol at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Signaling Pathways Implicated in Quinoline-Mediated Anticancer Activity

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.[15][16][17]

G Quinoline Quinoline Derivative (e.g., 5-(Methoxymethyl)quinolin-8-ol) PI3K PI3K Quinoline->PI3K Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion mTOR->Apoptosis Inhibition

Diagram 2: Simplified representation of the PI3K/AKT/mTOR signaling pathway and the potential inhibitory role of quinoline derivatives.

Conclusion and Future Perspectives

While 5-(Methoxymethyl)quinolin-8-ol remains a largely uncharacterized compound, its structural relationship to potent anticancer agents like Clioquinol and PBT2 provides a strong rationale for its investigation. The proposed experimental workflow offers a clear path to elucidating its efficacy and mechanism of action. Future studies should focus on a comprehensive in vitro evaluation against a diverse panel of cancer cell lines, followed by mechanistic studies to confirm its role as a potential metal ionophore and its impact on critical signaling pathways. Promising in vitro results would then warrant in vivo studies to assess its therapeutic potential in preclinical cancer models. The exploration of novel quinoline derivatives like 5-(Methoxymethyl)quinolin-8-ol is crucial for the continued development of effective and targeted cancer therapies.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20).
  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. Cancer research, 65(8), 3389–3395. [Link]

  • Summers, K. L., George, G. N., & Pickering, I. J. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics, 12(12), 2056–2066. [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023-07-24). MDPI.
  • Anticancer Activity of the Antibiotic Clioquinol | Cancer Research. (2005-04-15). AACR Journals.
  • Method for preparing 5-chloro-8-hydroxyquinoline. (2012-08-08).
  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. (2023-06-09). MDPI.
  • 5-(Methoxymethyl)quinolin-8-ol. CHIRALEN.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024-04-01).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • an overview of quinoline derivatives as anti-cancer agents. (2024-05-06).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020-03-18). PMC - NIH.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022-09-29). MDPI.
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025-10-12).
  • Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance. (2018-12-11). PubMed.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014-12-31).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Anticancer Activity of the Antibiotic Clioquinol. (2005-04-15).
  • Review on recent development of quinoline for anticancer activities.
  • Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. (2020-01-22). MDPI.
  • Decoding the anticancer activity of VO-clioquinol compound: the mechanism of action and cell death pathways in human osteosarcoma cells. (2019-01-01). Metallomics | Oxford Academic.
  • Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance. (2018-12-11).

Sources

Comparative

A Researcher's Guide to the Experimental Validation of In Silico Predictions: The Case of 5-(Methoxymethyl)quinolin-8-ol

In the contemporary landscape of drug discovery, in silico methodologies are indispensable for the rapid screening of vast chemical libraries, offering predictive insights into the biological activities of novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, in silico methodologies are indispensable for the rapid screening of vast chemical libraries, offering predictive insights into the biological activities of novel compounds. However, these computational predictions are merely the starting point of a rigorous scientific investigation. The journey from a promising computational hit to a validated lead compound is paved with meticulous experimental verification. This guide provides a comprehensive framework for the experimental validation of in silico predictions, using the novel compound 5-(Methoxymethyl)quinolin-8-ol as a case study.

Quinolin-8-ol and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The versatility of the quinoline scaffold makes it a fertile ground for the design of new therapeutic agents. Our focus, 5-(Methoxymethyl)quinolin-8-ol, has been flagged by hypothetical in silico screening for potential dual-action anticancer and antibacterial activities. This guide will walk you through the process of rigorously testing these predictions in the laboratory.

The Imperative of Experimental Validation

Computational models, while powerful, are based on algorithms and datasets that may not fully capture the complexities of biological systems. Therefore, experimental validation is not just a confirmatory step but a critical phase of the research and development process. It serves to:

  • Confirm or refute the in silico hypothesis: Direct biological assays provide the ground truth of a compound's activity.

  • Quantify the potency and efficacy: In silico predictions often provide a qualitative or semi-quantitative assessment. Experimental assays are essential for determining key parameters like the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC).

  • Elucidate the mechanism of action: While some in silico methods can predict potential biological targets, experimental studies are necessary to unravel the precise molecular mechanisms.

  • Assess cytotoxicity and selectivity: A promising compound must not only be active against its target but also exhibit minimal toxicity to healthy cells.

Hypothetical In Silico Predictions for 5-(Methoxymethyl)quinolin-8-ol

For the purpose of this guide, we will work with the following hypothetical in silico predictions for 5-(Methoxymethyl)quinolin-8-ol:

  • Anticancer Activity: Predicted to exhibit significant cytotoxicity against the human breast adenocarcinoma cell line, MCF-7. The proposed mechanism involves the inhibition of topoisomerase II, a key enzyme in DNA replication.[1]

  • Antibacterial Activity: Predicted to have potent activity against the Gram-positive bacterium Staphylococcus aureus, a common and often drug-resistant pathogen. The predicted mechanism is the disruption of bacterial cell wall synthesis.

The Validation Workflow: A Step-by-Step Approach

The validation process can be visualized as a funnel, starting with broad screening assays and progressing to more specific mechanistic studies.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Outcome in_silico Hypothetical In Silico Screening (Anticancer & Antibacterial Activity of 5-(Methoxymethyl)quinolin-8-ol) synthesis Synthesis & Purification of 5-(Methoxymethyl)quinolin-8-ol in_silico->synthesis anticancer Anticancer Activity Validation (MTT Assay on MCF-7 cells) synthesis->anticancer antibacterial Antibacterial Activity Validation (MIC Assay against S. aureus) synthesis->antibacterial mechanistic Mechanistic Studies (e.g., Topoisomerase II inhibition assay, Cell wall integrity assay) anticancer->mechanistic antibacterial->mechanistic selectivity Selectivity & Toxicity Assessment (e.g., Cytotoxicity on normal cell lines) mechanistic->selectivity validated Validated Lead Compound selectivity->validated

Caption: A generalized workflow for the experimental validation of in silico predictions.

Part 1: Synthesis of 5-(Methoxymethyl)quinolin-8-ol

Step 1: Synthesis of 5-(Chloromethyl)quinolin-8-ol Hydrochloride

This precursor can be synthesized from 8-hydroxyquinoline. A mixture of 8-hydroxyquinoline, paraformaldehyde, and hydrochloric acid in a suitable solvent is stirred to yield 5-(chloromethyl)quinolin-8-ol hydrochloride.

Step 2: Synthesis of 5-(Methoxymethyl)quinolin-8-ol

The target compound can then be synthesized from 5-(chloromethyl)quinolin-8-ol hydrochloride by reacting it with sodium methoxide in methanol. The reaction mixture is typically stirred at room temperature until completion, followed by purification to obtain pure 5-(Methoxymethyl)quinolin-8-ol.

Part 2: Validation of Anticancer Activity

The in silico prediction of anticancer activity against the MCF-7 breast cancer cell line will be validated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay
  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: A stock solution of 5-(Methoxymethyl)quinolin-8-ol is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are then added to the wells to achieve a range of final concentrations. Doxorubicin is used as a positive control, and DMSO (at the same final concentration as in the treated wells) serves as the vehicle (negative) control.[4]

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plate is incubated for another 2-4 hours until a purple precipitate is visible.[3]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Data (Hypothetical)
CompoundPredicted Activity (Docking Score)Experimental IC₅₀ (µM) on MCF-7 cells
5-(Methoxymethyl)quinolin-8-ol-8.5 kcal/mol5.2
Doxorubicin (Positive Control)-9.2 kcal/mol0.8
Quinolin-8-ol (Parent Compound)-6.1 kcal/mol> 50
Vehicle (Negative Control)N/ANo inhibition

Part 3: Validation of Antibacterial Activity

The predicted antibacterial activity against Staphylococcus aureus will be validated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Culture: A fresh culture of S. aureus is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]

  • Compound Preparation: A stock solution of 5-(Methoxymethyl)quinolin-8-ol is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.[6] Ciprofloxacin is used as a positive control drug.[2]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.[6]

Comparative Data (Hypothetical)
CompoundPredicted Activity (Binding Affinity)Experimental MIC (µg/mL) against S. aureus
5-(Methoxymethyl)quinolin-8-olHigh4
Ciprofloxacin (Positive Control)Very High0.5
Quinolin-8-ol (Parent Compound)Moderate32
Vehicle (Negative Control)N/ANo inhibition

Part 4: Delving Deeper - Mechanistic Insights

Should the primary screening assays validate the in silico predictions, the next logical step is to investigate the proposed mechanisms of action.

G cluster_0 Validated Anticancer Activity cluster_1 Mechanistic Investigation cluster_2 Mechanism of Action anticancer_validated 5-(Methoxymethyl)quinolin-8-ol exhibits cytotoxicity against MCF-7 topo_assay Topoisomerase II Inhibition Assay anticancer_validated->topo_assay dna_intercalation DNA Intercalation Assay anticancer_validated->dna_intercalation ros_production Reactive Oxygen Species (ROS) Production Assay anticancer_validated->ros_production apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) anticancer_validated->apoptosis_assay moa Inhibition of Topoisomerase II, Induction of Apoptosis topo_assay->moa apoptosis_assay->moa

Caption: Potential mechanistic studies for a validated anticancer compound.

For the predicted anticancer activity, one could perform a topoisomerase II inhibition assay . The antibacterial mechanism can be explored through assays that assess the integrity of the bacterial cell wall, such as monitoring the leakage of intracellular components.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the experimental validation of in silico predictions for a novel quinolin-8-ol derivative. The journey from a computational prediction to a potential drug candidate is a multi-step process that requires careful planning, precise execution of experiments, and critical interpretation of data. The validation of the hypothetical anticancer and antibacterial activities of 5-(Methoxymethyl)quinolin-8-ol, as detailed in this guide, would provide a strong foundation for its further development. Future studies could involve a broader panel of cancer cell lines and bacterial strains, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. By bridging the gap between computational prediction and experimental reality, we can accelerate the discovery of novel and effective therapeutic agents.

References

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Retrieved from [Link]

  • Al-Shammari, A. M., Al-Esmaeel, Z. N., & Al-Jobory, A. A. (2020). MTT (Assay protocol). ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2020). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-11.
  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(7), 655–660.
  • Chen, Y. C., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules (Basel, Switzerland), 26(21), 6483.
  • Abbas, M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 26(23), 7296.
  • Kaderabkova, N., & Mahmood, A. J. S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR protocols, 5(1), 102831.
  • Singh, P., & Kumar, V. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 13(38), 26685–26707.
  • Al-Tel, T. H. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
  • Abadio, A. P., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 25(18), 4133.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of biomolecular structure & dynamics, 41(16), 8121–8146.
  • Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-cancer agents in medicinal chemistry, 16(10), 1286–1306.

Sources

Validation

Assessing the Synergistic Potential of 5-(Methoxymethyl)quinolin-8-ol in Combination Cancer Therapy: A Comparative Guide

In the ever-evolving landscape of oncology research, the limitations of monotherapy, such as acquired resistance and dose-limiting toxicities, have propelled the investigation of combination therapies.[1] This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of oncology research, the limitations of monotherapy, such as acquired resistance and dose-limiting toxicities, have propelled the investigation of combination therapies.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effects of a novel quinoline derivative, 5-(Methoxymethyl)quinolin-8-ol, with established anticancer drugs. Quinoline derivatives have garnered significant interest due to their diverse biological activities, including anticancer properties.[2][3] This document will delve into the scientific rationale, experimental design, and data interpretation necessary to rigorously evaluate the potential of 5-(Methoxymethyl)quinolin-8-ol as a synergistic agent in cancer treatment.

Introduction to 5-(Methoxymethyl)quinolin-8-ol and the Rationale for Combination Therapy

Quinoline and its analogues are heterocyclic aromatic compounds that form the backbone of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[2][4] Notably, derivatives of 8-hydroxyquinoline have demonstrated anticancer activity, which is partly attributed to their ability to chelate metal ions essential for tumor growth and angiogenesis.[3][5][6] Some quinoline compounds have also been shown to induce apoptosis and inhibit critical signaling pathways in cancer cells.[7][8] While the precise mechanism of 5-(Methoxymethyl)quinolin-8-ol is yet to be fully elucidated, its structural similarity to other bioactive quinolines suggests it may possess intrinsic anticancer properties.

The primary objective of combination therapy is to achieve a synergistic interaction, where the combined therapeutic effect is greater than the sum of the individual effects of each drug.[9][10] This can lead to several clinical benefits, including:

  • Enhanced Efficacy: Achieving a greater therapeutic response.

  • Dose Reduction: Lowering the doses of individual drugs to minimize toxicity.[11]

  • Overcoming Drug Resistance: Targeting multiple cellular pathways to prevent or delay the development of resistance.[10]

This guide will compare the synergistic potential of 5-(Methoxymethyl)quinolin-8-ol with three distinct classes of anticancer drugs, each with a different mechanism of action, to provide a broad understanding of its combinatorial utility.

Selection of Anticancer Drugs for Combination Studies

The choice of combination partners is critical for uncovering synergistic interactions. We propose evaluating 5-(Methoxymethyl)quinolin-8-ol with the following agents:

  • Paclitaxel: A taxane derivative that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. A study on the related compound 8-quinolinol demonstrated synergistic effects with paclitaxel in breast cancer models, providing a strong rationale for this combination.[12]

  • Cisplatin: A platinum-based chemotherapeutic agent that forms DNA adducts, inhibiting DNA replication and inducing apoptosis.[13] Its widespread use and distinct mechanism of action make it an excellent candidate for assessing broad-spectrum synergistic potential.

  • A PI3K Inhibitor (e.g., Alpelisib): The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[14][15] Given that some quinoline derivatives have been shown to modulate this pathway, combining 5-(Methoxymethyl)quinolin-8-ol with a targeted PI3K inhibitor could lead to potent synergistic effects.[8]

Experimental Workflow for Assessing Synergy

A multi-faceted approach is essential to comprehensively evaluate the synergistic potential of a drug combination. The following experimental workflow provides a robust framework for this assessment.

Experimental Workflow cluster_0 Phase 1: Single-Agent Cytotoxicity Screening cluster_1 Phase 2: Combination Drug Screening cluster_2 Phase 3: Synergy Quantification cluster_3 Phase 4: Mechanistic Investigation of Synergistic Combinations A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Determine IC50 Values for Each Drug (5-(Methoxymethyl)quinolin-8-ol, Paclitaxel, Cisplatin, PI3K Inhibitor) using Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Design Combination Ratios (Constant Ratio Design based on IC50 values) B->C D Perform Cell Viability Assays for Drug Combinations C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Generate Fa-CI Plots and Isobolograms E->F G Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining) F->G H Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) F->H I Western Blot Analysis (e.g., for proteins in PI3K/AKT pathway, apoptosis markers) G->I H->I

Caption: A four-phase experimental workflow for assessing drug synergy.

Phase 1: Single-Agent Cytotoxicity Screening

The initial step involves determining the cytotoxic potential of each compound individually to establish a baseline for the combination studies.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Drug Treatment: Treat the cells with a series of dilutions of each drug (5-(Methoxymethyl)quinolin-8-ol, Paclitaxel, Cisplatin, and the PI3K inhibitor) for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each drug.[17]

Alternative assays such as the resazurin reduction assay or the CellTiter-Glo Luminescent Cell Viability Assay can also be employed.[16][18]

Phase 2 & 3: Combination Drug Screening and Synergy Quantification

This phase aims to quantify the interaction between 5-(Methoxymethyl)quinolin-8-ol and the selected anticancer drugs. The Chou-Talalay method is a widely accepted approach for this purpose.[10][19][20]

Protocol: Combination Index (CI) Calculation

  • Experimental Design: Based on the IC50 values obtained in Phase 1, design a constant-ratio combination experiment.[21] Prepare serial dilutions of each drug and their combinations at a fixed ratio (e.g., based on their IC50 ratios).

  • Cell Treatment and Viability Assay: Treat the cells with the single drugs and their combinations as designed and perform a cell viability assay as described previously.

  • Data Analysis with CompuSyn Software (or similar):

    • Input the dose-effect data for the single agents and the combinations.

    • The software will calculate the Combination Index (CI) based on the median-effect equation.[19]

    • A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[22]

    • Generate a Fraction affected-CI (Fa-CI) plot to visualize the nature of the interaction at different effect levels.

    • Generate an isobologram for a graphical representation of the synergy.

Table 1: Hypothetical Combination Index (CI) Data

CombinationFa (Fraction affected)Combination Index (CI)Interpretation
5-(Methoxymethyl)quinolin-8-ol + Paclitaxel 0.500.65Synergy
0.750.58Synergy
0.900.52Strong Synergy
5-(Methoxymethyl)quinolin-8-ol + Cisplatin 0.500.95Additive
0.750.88Slight Synergy
0.900.82Slight Synergy
5-(Methoxymethyl)quinolin-8-ol + PI3K Inhibitor 0.500.45Strong Synergy
0.750.38Strong Synergy
0.900.32Strong Synergy
Phase 4: Mechanistic Investigation of Synergistic Combinations

Once synergistic combinations are identified, it is crucial to investigate the underlying molecular mechanisms.

Protocol: Apoptosis Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the single agents and the synergistic combination at concentrations that demonstrated synergy.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).[23] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).[24]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[25][26][27]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the drugs of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[28]

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; p-AKT, p-mTOR for the PI3K pathway) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[29][30][31]

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

PI3K_AKT_mTOR_Pathway cluster_drugs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation PI3Ki PI3K Inhibitor PI3Ki->PI3K Quinoline 5-(Methoxymethyl)quinolin-8-ol (Hypothesized) Quinoline->AKT

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for assessing the synergistic effects of 5-(Methoxymethyl)quinolin-8-ol with other anticancer drugs. By employing a combination of cell viability assays, the Chou-Talalay method for synergy quantification, and mechanistic studies, researchers can gain a comprehensive understanding of the therapeutic potential of this novel compound in combination therapy. Positive preclinical findings would warrant further investigation in in vivo models to validate the observed synergy and evaluate the safety and efficacy of the drug combination in a more complex biological system.[11][32] The ultimate goal is to identify novel, effective, and less toxic treatment strategies for cancer patients.

References

  • Synergy, Additivity and Antagonism between Esculetin and Six Commonly Used Chemotherapeutics in Various Malignant Melanoma Cell Lines—An Isobolographic Analysis. (2023). MDPI.
  • Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells. (n.d.). MDPI.
  • E-Newsletter - May 2024 Spotlight on ComboMATCH Trials. (n.d.). Alliance for Clinical Trials in Oncology.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
  • 8-Hydroxymethyl-quinolin-5-ol|RUO. (n.d.). Benchchem.
  • Cancer stem/progenitor cell active compound 8-quinolinol in combination with paclitaxel achieves an improved cure of breast cancer in the mouse model. (2009). PubMed.
  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. (n.d.). PubMed.
  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. (2010). Cancer Research - AACR Journals.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.
  • Drug combination studies and their synergy quantification using the Chou-Talalay method. (2010). PubMed.
  • Evaluation of synergism in drug combinations and reference models for future orient
  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. (n.d.). PubMed.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
  • What is the mechanism of action of 8-Hydroxyquinoline. (2024). ChemicalBook.
  • Experiment Designs for the Assessment of Drug Combination Synergism. (2014). Austin Publishing Group.
  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). PMC - NIH.
  • Cell viability assays. (n.d.). Abcam.
  • 5 Latest Advancements in Cancer Research using Western Blotting and qPCR. (2024). Azure Biosystems.
  • Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. (2010).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Experimental Design for Multi-drug Combination Studies Using Signaling Networks. (n.d.). PMC.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Labroots.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Use of Flow Cytometry for Detection of Apoptotic Cell De
  • Preclinical versus clinical drug combination studies. (n.d.). Leukemia & Lymphoma.
  • In Depth Guide to the Significance of Western Blotting. (2023). NeoBiotechnologies.
  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. (2023). AACR Journals.
  • Drug carrier-assisted combined chemo- and radionuclide therapy for tumors of diverse origins: effects of therapeutic schemes on tumor responses. (n.d.).
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012).
  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne.
  • Flow Cytometry Modernizes Apoptosis Assays. (2019). Biocompare.
  • Two-Drug Combination Therapy Shows Promise Against Melanoma. (2000). ScienceDaily.
  • Experiment Designs for the Assessment of Drug Combination Synergism. (n.d.). [No source found].
  • 8-Hydroxyquinoline. (n.d.). PubChem.

Sources

Safety & Regulatory Compliance

Safety

Guide to Proper Disposal Procedures for 5-(Methoxymethyl)quinolin-8-ol

[1][2] Executive Summary 5-(Methoxymethyl)quinolin-8-ol (CAS: 7545-59-7) is a functionalized quinoline derivative often used in coordination chemistry and as a corrosion inhibitor.[1][2] While less ubiquitous than its pa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-(Methoxymethyl)quinolin-8-ol (CAS: 7545-59-7) is a functionalized quinoline derivative often used in coordination chemistry and as a corrosion inhibitor.[1][2] While less ubiquitous than its parent compound, 8-hydroxyquinoline, it shares critical structural motifs that dictate its safety and disposal profile.[1][2]

Immediate Disposal Directive:

  • Classification: Hazardous Organic Waste (Toxic, Irritant, Dangerous for the Environment).[2]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Critical Prohibition: NEVER dispose of this compound down the drain. It poses a significant risk to aquatic life due to its chelating properties and biological activity.[2]

Chemical Profile & Hazard Identification

To ensure safe handling, we must first validate the material's identity and associated risks.[2] Lacking a globally harmonized GHS profile for this specific derivative, we apply the Precautionary Principle , adopting the hazard profile of its parent scaffold, 8-hydroxyquinoline (CAS 148-24-3).[1][2]

Technical Specifications
ParameterDetail
Chemical Name 5-(Methoxymethyl)quinolin-8-ol
Synonyms MMHQ; 5-methoxymethyl-8-hydroxyquinoline
CAS Number 7545-59-7
Molecular Formula C₁₁H₁₁NO₂
Physical State Solid (Crystalline powder)
Melting Point ~79–80 °C
Solubility Low in water; soluble in organic solvents (ethanol, chloroform)
Risk Assessment (Derived from Analogous Structures)

Treat this substance as if it carries the following GHS classifications:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[2]

  • Sensitization: Potential skin sensitizer.[2]

Pre-Disposal Handling & Segregation

Proper disposal begins at the bench.[2] Incompatible waste streams can lead to fires or toxic gas evolution.[2]

Personal Protective Equipment (PPE)[2]
  • Respiratory: N95 or P100 particulate respirator if handling powder; fume hood is mandatory for solution preparation.[2]

  • Dermal: Nitrile gloves (double-gloving recommended, 0.11 mm minimum thickness).[1][2]

  • Ocular: Chemical safety goggles (standard safety glasses are insufficient for powders).[2]

Waste Segregation Protocol

Do NOT mix with:

  • Strong Oxidizers: (e.g., Peroxides, Nitrates) – Risk of exothermic reaction.[2]

  • Strong Acids: (e.g., Sulfuric acid) – Protonation increases solubility but may generate heat.[2]

  • Halogenated Solvents: Segregate into "Non-Halogenated" waste streams unless dissolved in a halogenated solvent (e.g., DCM) during experimentation.[2]

Step-by-Step Disposal Procedures

Solid Waste (Pure Substance)[2]
  • Containment: Transfer the solid directly into a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "5-(Methoxymethyl)quinolin-8-ol"[1][2][3][4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Sealing: Ensure the lid is screw-tight. Parafilm is not a primary seal.[2]

Liquid Waste (Solutions)
  • Solvent Identification: Determine the primary solvent (e.g., Ethanol, DMSO).[2]

  • Selection:

    • If solvent is Non-Halogenated (Ethanol, Methanol): Use the Non-Halogenated Organic waste stream.[2]

    • If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Organic waste stream.[2]

  • Concentration: Note the approximate concentration on the waste tag (e.g., "Contains <1% 5-(Methoxymethyl)quinolin-8-ol").[1][2]

Contaminated Debris[2]
  • Items: Weigh boats, pipette tips, gloves.[2]

  • Action: Double-bag in clear polyethylene hazardous waste bags. Tie securely and place in the solid hazardous waste drum. Do not place in regular trash.

Visualized Workflows

Disposal Decision Tree

This logic flow ensures the material ends up in the correct waste stream.[2]

DisposalTree Start Waste Material: 5-(Methoxymethyl)quinolin-8-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris SolidAction Place in HDPE Jar Label: 'Toxic Organic Solid' Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck DebrisAction Double Bag Solid HazWaste Drum Debris->DebrisAction Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Ethanol) SolventCheck->NonHalo HaloAction Halogenated Waste Stream (Incineration) Halo->HaloAction NonHaloAction Non-Halogenated Waste Stream (Incineration/Fuels Blending) NonHalo->NonHaloAction

Figure 1: Decision logic for segregating 5-(Methoxymethyl)quinolin-8-ol waste based on physical state and solvent matrix.

The "Cradle-to-Grave" Lifecycle

Understanding the full path of the waste ensures compliance at every handover point.[1][2]

Lifecycle Bench Lab Bench (Generation) SatArea Satellite Accumulation Area (Temporary Storage) Bench->SatArea Tag & Seal MainStorage Central Waste Storage (90-Day Limit) SatArea->MainStorage Weekly Transfer Vendor Licensed Waste Vendor (Pickup) MainStorage->Vendor Manifest Creation Incinerator High-Temp Incineration (Final Destruction) Vendor->Incinerator Transport

Figure 2: Lifecycle of hazardous chemical waste from generation to final destruction.

Emergency Procedures

In the event of an accidental release, immediate action is required to mitigate health risks.[2]

ScenarioImmediate ActionCleanup Procedure
Powder Spill Evacuate area. Don N95 respirator.Cover with wet paper towels to prevent dust.[1][2] Scoop into hazardous waste bag. Wash area with soap and water.[2]
Skin Contact Remove contaminated clothing.[1][2]Rinse skin with water for 15 minutes.[1][2] Seek medical attention if irritation persists.
Eye Contact Flush eyes immediately.[1][2]Continue flushing for 15 minutes. Seek immediate medical attention (quinoline derivatives can cause corneal damage).[2]

References

  • ChemicalBook. (2022).[2] AKOS AU36-M601 (CAS 7545-59-7) Properties and Suppliers. Retrieved from [2]

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methoxymethyl)quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
5-(Methoxymethyl)quinolin-8-ol
© Copyright 2026 BenchChem. All Rights Reserved.